Antazoline Sulfate
Description
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
84803-70-3 |
|---|---|
Molecular Formula |
C34H40N6O4S |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |
InChI |
InChI=1S/2C17H19N3.H2O4S/c2*1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h2*1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) |
InChI Key |
UKNPBFRSHRDSCJ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Antazoline Sulfate: A Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antazoline (B1665563) is a first-generation ethylenediamine-derivative antihistamine that also possesses significant antiarrhythmic, anticholinergic, and local anesthetic properties.[1] Its primary mechanism of action is the competitive and reversible antagonism of the histamine (B1213489) H1 receptor, which underlies its utility in alleviating allergic symptoms.[2][3] However, its broader pharmacological profile, particularly its Class I antiarrhythmic effects, is attributed to a multi-channel blockade targeting cardiac sodium and potassium channels.[4] This technical guide provides an in-depth review of the molecular mechanisms of Antazoline, presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of key pathways and workflows.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
Antazoline's principal therapeutic effect as an antihistamine is achieved through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). It selectively binds to the H1 receptor but does not activate it; instead, it competitively blocks the binding of endogenous histamine.[2][3] This antagonism prevents the downstream signaling cascade responsible for allergic symptoms, such as vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][5]
Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, Gqα activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Antazoline prevents the initiation of this entire cascade by occupying the histamine binding site on the receptor.
Caption: Antazoline competitively blocks the histamine H1 receptor, preventing Gq-mediated signaling.
Quantitative Pharmacological Data
While a specific dissociation constant (Ki) for Antazoline at the human H1 receptor is not widely reported, studies comparing its affinity across histamine receptor subtypes demonstrate high selectivity for the H1 receptor.[6] Other quantitative data relate to its secondary activities.
Table 1: Pharmacological Parameters of Antazoline
| Parameter | Target/Assay | Value | Cell Line | Reference |
|---|---|---|---|---|
| H2:H1 Receptor Affinity Ratio | Histamine H2 vs H1 Receptor | 1163 | Rodent Brain | [6] |
| H3:H1 Receptor Affinity Ratio | Histamine H3 vs H1 Receptor | 1110 | Rodent Brain | [6] |
| EC₅₀ | HBV DNA Inhibition | 2.910 µmol/L | HepAD38 | [2] |
| EC₅₀ | HBV DNA Inhibition | 2.349 µmol/L | Huh7 |[2] |
Secondary Mechanisms of Action
Beyond its antihistaminic effects, Antazoline exhibits several other clinically relevant mechanisms of action.
Antiarrhythmic Effects: Ion Channel Blockade
Antazoline is recognized for its "quinidine-like" antiarrhythmic properties, placing it functionally within Class I of the Vaughan Williams classification.[4] This activity is primarily attributed to the blockade of cardiac ion channels.
-
Sodium (Na⁺) Channel Blockade: Electrophysiological studies in humans show changes consistent with sodium channel blockade, including a significant prolongation of the P wave and QRS complex duration.[4][7] This slows down the initial phase of cardiac action potential depolarization.
-
Potassium (K⁺) Channel Blockade: The observed prolongation of the QT interval suggests an additional effect on potassium channels, which are responsible for cardiac repolarization.[4][7] This multi-channel blocking action increases the effective refractory period of atrial muscle, contributing to its efficacy in terminating atrial fibrillation.
-
Calcium (Ca²⁺) Channel Blockade: In neuronal cultures, antazoline has been shown to inhibit P/Q- and N-type voltage-gated calcium channels.[8] While its effect on cardiac L-type calcium channels is less characterized, this finding points to a broader ion channel modulating profile.
Caption: Proposed antiarrhythmic mechanism of Antazoline via multi-ion channel blockade.
Table 2: Effects of Intravenous Antazoline on Cardiac Electrophysiological Parameters in Humans
| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Reference |
|---|---|---|---|---|---|
| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | [7] |
| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | [7] |
| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | [7] |
| QTcF Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | [7] |
| HV Interval (ms) | 45.8 ± 6.2 | 50.1 ± 6.5 | Significant Prolongation | Patients undergoing EPS | [6] |
| RA-ERP (ms) | 210.7 ± 22.8 | 227.3 ± 24.5 | Significant Prolongation | Patients undergoing EPS | [6] |
| LA-ERP (ms) | 211.3 ± 23.3 | 230.7 ± 25.4 | Significant Prolongation | Patients undergoing EPS | [6] |
SD: Standard Deviation; QTcF: Fridericia-corrected QT interval; HV: His-ventricular; RA-ERP: Right Atrium Effective Refractory Period; LA-ERP: Left Atrium Effective Refractory Period; EPS: Electrophysiological Study.
Anticholinergic Properties
As a first-generation antihistamine, Antazoline also possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors.[1] This action contributes to the drying of mucous membranes, which is beneficial for relieving nasal and ocular secretions associated with allergic reactions.[1] In cardiac tissue, its anticholinergic action can lead to an increase in heart rate.[7]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a method to determine the binding affinity (Ki) of Antazoline for the H1 receptor.
-
Objective: To calculate the concentration of Antazoline that inhibits 50% of specific radioligand binding (IC₅₀) and subsequently determine its inhibition constant (Ki).
-
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).
-
Test Compound: Antazoline Sulfate.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester, glass fiber filters.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Membrane homogenate + [³H]mepyramine (at a concentration near its Kd, ~1-5 nM).
-
Non-specific Binding: Membrane homogenate + [³H]mepyramine + high concentration of mianserin.
-
Competition: Membrane homogenate + [³H]mepyramine + varying concentrations of Antazoline.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the Antazoline concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]mepyramine and Kd is its dissociation constant for the H1 receptor.
-
Caption: Experimental workflow for a competitive radioligand H1 receptor binding assay.
Protocol: In Vivo Electrophysiology Study (EPS)
This protocol describes a clinical research method to assess the antiarrhythmic effects of Antazoline in humans.
-
Objective: To measure changes in cardiac electrophysiological parameters in response to intravenous Antazoline administration.
-
Subject Population: Patients undergoing clinical EPS for arrhythmias. Exclusion criteria include significant structural heart disease or use of other antiarrhythmic drugs.
-
Procedure:
-
Baseline Measurement: After placing multipolar electrode catheters in the heart (e.g., high right atrium, His bundle region, coronary sinus, right ventricle), perform baseline measurements of:
-
ECG Intervals: P wave, PR, QRS, QT, and QTc.
-
Intracardiac Intervals: AH (atrial-His) and HV (His-ventricular).
-
Refractory Periods: Atrial and ventricular effective refractory periods (AERP, VERP) and atrioventricular node effective refractory period (AVN-ERP).
-
Conduction Times: Intra- and interatrial conduction times.
-
-
Drug Administration: Administer Antazoline intravenously, typically in sequential boluses (e.g., 100 mg doses up to a total of 300 mg).[6]
-
Post-Administration Measurement: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after Antazoline administration.
-
Monitoring: Continuously monitor surface ECG and hemodynamics throughout the procedure.
-
-
Data Analysis: Compare baseline and post-administration parameters using appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any changes induced by Antazoline.
Protocol: Whole-Cell Patch Clamp Electrophysiology
This in vitro protocol is used to characterize the effect of Antazoline on specific ion channels in isolated cardiomyocytes.
-
Objective: To measure the effect of Antazoline on the current, kinetics, and voltage-dependence of specific cardiac ion channels (e.g., Na⁺, K⁺).
-
Materials:
-
Cells: Isolated primary cardiomyocytes or cell lines expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).
-
Solutions: Extracellular and intracellular (pipette) solutions designed to isolate the specific ionic current being studied.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system.
-
-
Procedure:
-
Pipette Formation: A glass micropipette with a ~1 µm tip is filled with intracellular solution and brought into contact with a single cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the cell's interior.
-
Voltage Clamp: The amplifier holds the cell membrane potential at a specified voltage ("holding potential") and applies a series of voltage steps (the "protocol") to elicit channel opening and closing.
-
Current Measurement: The amplifier measures the pico- to nano-ampere currents flowing through the ion channels.
-
Drug Application: After recording baseline currents, Antazoline is applied to the cell via the extracellular solution, and the voltage-clamp protocol is repeated to measure the drug's effect.
-
-
Data Analysis: The recorded currents before and after drug application are analyzed to determine the percentage of channel block. By testing a range of concentrations, a dose-response curve can be generated to calculate the IC₅₀ value for Antazoline on that specific ion channel.
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Impurities of Antazoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Antazoline (B1665563) Sulfate (B86663), a first-generation antihistamine. The document details the core synthesis pathway, potential impurities, and analytical methodologies for quality control. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Synthesis of Antazoline Sulfate
The industrial synthesis of Antazoline is primarily achieved through the condensation of N-benzylaniline with 2-chloromethylimidazoline.[1] The resulting Antazoline base is then converted to its sulfate salt.
Synthesis of the Antazoline Base
The initial step involves a nucleophilic substitution reaction between N-benzylaniline and 2-chloromethylimidazoline.
Reaction Scheme:
Caption: Synthesis of Antazoline base.
Experimental Protocol (for Hydrochloride salt, adaptable for base isolation): [1]
A detailed methodology for the synthesis of the hydrochloride salt, which involves the formation of the antazoline base as an intermediate, is as follows:
-
Materials:
-
N-Benzylaniline
-
2-Chloromethylimidazoline hydrochloride
-
Sodium bicarbonate
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.
-
Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.
-
Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.
-
Work-up: Allow the reaction mass to cool. Triturate the residue with water and 10 parts of sodium bicarbonate. This step neutralizes the hydrochloride salt to form the antazoline free base.
-
Extraction: Extract any unconsumed N-benzylaniline with diethyl ether. The aqueous layer now contains the antazoline base.
-
Formation of this compound
The antazoline base is then converted to its sulfate salt by reaction with sulfuric acid.
Proposed Experimental Protocol:
-
Materials:
-
Antazoline base (from the aqueous layer in the previous step)
-
Sulfuric acid (dilute)
-
Suitable solvent (e.g., ethanol or isopropanol)
-
-
Procedure:
-
Dissolution: Dissolve the crude antazoline base in a minimal amount of a suitable alcohol, such as ethanol.
-
Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Isolation: Collect the precipitate by filtration.
-
Purification: The crude this compound can be recrystallized from a suitable solvent system to achieve the desired purity.
-
Impurities in this compound
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation of the final product.
Process-Related Impurities
These impurities are primarily unreacted starting materials.
| Impurity Name | Chemical Structure | Source |
| N-Benzylaniline | C₁₃H₁₃N | Unreacted starting material.[2] |
| 2-Chloromethyl-4,5-dihydro-1H-imidazole | C₄H₇ClN₂ | Unreacted starting material.[2] |
Degradation Impurities
The primary degradation product of antazoline is formed through the hydrolysis of the imidazoline (B1206853) ring.
| Impurity Name | Chemical Structure | Source |
| Antazoline Related Compound A (N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide) | C₁₇H₂₁N₃O | Hydrolysis of the imidazoline ring in the antazoline molecule.[3] This can occur in the presence of water. |
Impurity Formation Pathways
The presence of starting materials as impurities is a straightforward consequence of an incomplete reaction. The formation of the main degradation product, Antazoline Related Compound A, involves the hydrolytic cleavage of the imidazoline ring.
Hydrolysis of Antazoline:
Caption: Formation of Antazoline Related Compound A.
The proposed mechanism for the hydrolysis of the imidazoline ring involves the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening to form the final amide product. Imidazolines are known to be susceptible to hydrolysis in both acidic and basic media.[4][5]
Impurity Limits
Specific impurity limits for this compound are detailed in pharmacopeial monographs. While a specific monograph with percentage limits was not publicly available in the search results, general guidelines from the European Pharmacopoeia and the International Council for Harmonisation (ICH) apply.[6][7][8]
| Threshold | Limit (for a maximum daily dose ≤ 2 g/day ) | Reference |
| Reporting Threshold | > 0.05% | [6] |
| Identification Threshold | > 0.10% | [6] |
| Qualification Threshold | > 0.15% | [6] |
These thresholds dictate that impurities present above a certain level must be reported, identified, and qualified for their potential toxicological effects.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the separation and quantification of this compound and its impurities.
Typical HPLC Method:
While a specific validated method for this compound and all its impurities was not found, a general approach based on published methods for antazoline in formulations can be described.
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer and the gradient of the organic solvent are optimized to achieve separation of all components.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance.
-
Quantification: The amount of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.
Experimental Workflow for Impurity Analysis:
Caption: Workflow for impurity analysis.
This technical guide provides a foundational understanding of the synthesis and impurity profile of this compound. For further in-depth research and development, it is recommended to consult the relevant pharmacopeias and perform rigorous analytical method development and validation.
References
An In-Depth Technical Guide to the Histamine H1 Receptor Antagonism of Antazoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline (B1665563), a first-generation antihistamine, exerts its therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the H1 receptor antagonism of antazoline sulfate (B86663). Quantitative data on its binding affinity and in vivo efficacy are presented, along with detailed protocols for key experimental assays. This document is intended to serve as a resource for researchers and professionals involved in the study of antihistamines and the development of new therapeutics for allergic conditions.
Introduction
Antazoline is an ethylenediamine (B42938) derivative with established efficacy as a histamine H1 receptor antagonist.[1][2] It is classified as a first-generation antihistamine and possesses anticholinergic properties.[1][3] Clinically, antazoline sulfate is utilized in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline, for the symptomatic relief of allergic conjunctivitis.[1][3][4] Its mechanism of action involves competitively and reversibly binding to the H1 receptor, thereby blocking the effects of endogenous histamine.[1][5] This antagonism mitigates the classic symptoms of allergic reactions, which include vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[1][2]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its formulation and delivery.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₄S | [6] |
| Molecular Weight | 363.43 g/mol | [6] |
| Melting Point | Approximately 190°C | [6] |
| Solubility | Soluble in water and alcohol | [6][7] |
| Appearance | White, crystalline powder | [1] |
Mechanism of Action: Histamine H1 Receptor Antagonism
Antazoline functions as a competitive antagonist at the histamine H1 receptor.[1] This means it binds to the same site as histamine on the receptor but does not activate it, thereby preventing histamine from eliciting its downstream effects.[3] The antagonism is reversible, and its efficacy is dependent on the relative concentrations of the antagonist and the agonist (histamine).
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following signaling cascade is initiated:
-
G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8]
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate PKC.
-
Cellular Response: These signaling events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[1]
Antazoline, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Antazoline's Point of Inhibition.
Quantitative Analysis of H1 Receptor Antagonism
The potency of this compound as an H1 receptor antagonist can be quantified through various in vitro and ex vivo assays.
| Parameter | Value | Method | Reference |
| Kd (dissociation constant) | 7.14 (-log[M]) | Bioactivity Assay | [2] |
| Antagonism Type | Competitive | Schild Plot Analysis (Rabbit Aorta) | [9] |
Note: The Kd value is presented as the negative logarithm of the molar concentration (-log[M]).
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound's H1 receptor antagonism.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig brain) expressing the histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., Mianserin or Triprolidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membranes, [³H]-Pyrilamine, and a high concentration of the non-labeled H1 antagonist.
-
Competition Binding: Membranes, [³H]-Pyrilamine, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. antazoline [drugcentral.org]
- 3. Antazoline - Wikipedia [en.wikipedia.org]
- 4. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound | 84803-70-3 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. SMPDB [smpdb.ca]
- 9. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticholinergic Profile of Antazoline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline, a first-generation antihistamine, is recognized for its therapeutic effects in allergic conjunctivitis and nasal congestion.[1][2] Beyond its primary H1 receptor antagonism, Antazoline exhibits notable anticholinergic properties, a characteristic common to many first-generation antihistamines.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic activity of compounds like Antazoline Sulfate. While specific quantitative data for Antazoline's direct interaction with muscarinic receptors (such as Ki, IC50, or pA2 values) is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols and data presentation formats that would be employed to determine these values. This guide is intended to serve as a foundational resource for researchers seeking to investigate the anticholinergic profile of this compound or similar compounds.
Introduction to Anticholinergic Activity
Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) (ACh) to its receptors.[3] There are two main types of cholinergic receptors: muscarinic and nicotinic. The anticholinergic side effects of drugs like Antazoline are primarily mediated through their interaction with muscarinic receptors.[3]
Muscarinic receptors, which are G-protein coupled receptors, are found in various tissues, including smooth muscle, cardiac muscle, and glands.[4] Their activation by acetylcholine initiates a signaling cascade that leads to various physiological responses. By blocking these receptors, anticholinergic drugs can inhibit these responses.[4]
In Vitro Assessment of Anticholinergic Properties
The anticholinergic activity of a compound is typically characterized in vitro through two primary types of assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The test compound's ability to displace this radiolabeled ligand is then measured, providing an indication of its binding affinity.
Key Parameters Determined:
-
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the concentration and affinity of the radioligand.
Table 1: Hypothetical Radioligand Binding Data for this compound at Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| M1 | [3H]-Pirenzepine | This compound | Data Not Available |
| M2 | [3H]-AF-DX 384 | This compound | Data Not Available |
| M3 | [3H]-4-DAMP | This compound | Data Not Available |
| M4 | [3H]-Himbacine | This compound | Data Not Available |
| M5 | [3H]-QNB | This compound | Data Not Available |
Functional Assays
Functional assays measure the effect of a compound on the physiological response triggered by receptor activation. For anticholinergic compounds, these assays typically involve measuring the inhibition of an agonist-induced response in isolated tissues or cells expressing muscarinic receptors.
Key Parameters Determined:
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. It is a measure of the antagonist's potency. A Schild plot analysis is often used to determine the pA2 value.[5][6]
Table 2: Hypothetical Functional Antagonism Data for this compound
| Tissue/Cell Line | Agonist | Test Compound | pA2 Value | Schild Slope |
| Guinea Pig Ileum | Carbachol (B1668302) | This compound | Data Not Available | Data Not Available |
| Rabbit Vas Deferens | Acetylcholine | This compound | Data Not Available | Data Not Available |
| CHO cells expressing hM1 | Acetylcholine | This compound | Data Not Available | Data Not Available |
| CHO cells expressing hM2 | Acetylcholine | This compound | Data Not Available | Data Not Available |
| CHO cells expressing hM3 | Acetylcholine | This compound | Data Not Available | Data Not Available |
Experimental Protocols
Radioligand Binding Assay Protocol (General)
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or animal tissues.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.[7]
Functional Assay Protocol: Isolated Guinea Pig Ileum
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the linear regression line provides the pA2 value.[5][8]
Visualizations
Signaling Pathway
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antazoline - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 4. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Antazoline Sulfate: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for decades in the symptomatic relief of allergic conditions such as allergic conjunctivitis and nasal congestion.[1][2][3] More recently, its antiarrhythmic properties have garnered significant attention, leading to its investigation and use in the pharmacological cardioversion of atrial fibrillation in some regions.[4] This technical guide provides an in-depth review of the pharmacodynamics and pharmacokinetics of Antazoline Sulfate (B86663), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.
Pharmacodynamics
Antazoline's pharmacological effects are primarily attributed to two distinct mechanisms: H1-receptor antagonism and modulation of cardiac ion channels.
Antihistaminic Effects
As a histamine (B1213489) H1-receptor antagonist, antazoline competitively and reversibly binds to H1 receptors on various cells, including those in capillaries, skin, mucous membranes, and smooth muscles of the bronchi and gastrointestinal tract.[1][5][6] This action blocks the effects of endogenous histamine, thereby mitigating allergic symptoms such as vasodilation, increased vascular permeability, itching, and pain.[1][2]
Antiarrhythmic Effects
Antazoline exhibits "quinidine-like" antiarrhythmic properties, suggesting a mechanism that involves the blockade of cardiac sodium and potassium channels.[4][7] This action prolongs cardiac conduction and repolarization.[8] Specifically, it has been shown to prolong the P wave, QRS complex, and QT interval on an electrocardiogram (ECG).[7][8] The prolongation of the P wave and QRS duration indicates a slowing of conduction, while the prolonged QT interval suggests a delay in ventricular repolarization.[7] These effects are thought to contribute to its efficacy in terminating atrial fibrillation.[4] Studies in animal models have demonstrated that antazoline increases the atrial and ventricular effective refractory periods (ERP).[9]
Signaling Pathways
The signaling pathway for antazoline's antihistaminic action and its proposed antiarrhythmic mechanism are depicted below.
Pharmacokinetics
The pharmacokinetic profile of antazoline has been primarily characterized following intravenous administration. Data on oral and ophthalmic routes are less comprehensive, with ophthalmic use generally resulting in minimal systemic absorption.[10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Distribution : Antazoline exhibits a relatively high volume of distribution, suggesting extensive tissue distribution.[5]
-
Protein Binding : In vitro studies indicate that less than 50% of antazoline is bound to plasma proteins.[11]
-
Metabolism : Antazoline is metabolized in the liver, primarily by cytochrome P450 enzymes.[12][13] In vitro studies have identified CYP2D6 as the main enzyme responsible for its rapid metabolism, with CYP2C19 playing a lesser role.[12][13] It is transformed into at least 15 metabolites through Phase I (oxidation) and Phase II (mainly glucuronidation) reactions.[12][13]
-
Excretion : The primary route of elimination is believed to be renal.[7]
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for antazoline following intravenous administration in humans.
| Parameter | Value | Species | Study/Reference |
| Terminal Elimination Half-life (t½) | 2.29 h | Human | [5] |
| Volume of Distribution at steady state (Vss) | 315 L | Human | [5] |
| Clearance (CL) | 80.5 L/h | Human | [5] |
| Mean Residence Time (MRT) | 3.45 h | Human | [5] |
| Area Under the Curve (AUC∞) | 0.91 mg·h/L (for a 100 mg IV dose) | Human | [5] |
| Plasma Protein Binding | <50% | Human (in vitro) | [11] |
Quantitative Pharmacodynamic Data: Electrophysiological Effects
The table below presents the quantitative effects of intravenous antazoline on cardiac electrophysiological parameters in humans.
| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) | p-value | Study/Reference |
| P wave duration (ms) | 101 ± 10 | 110 ± 16 | < 0.05 | [8] |
| QRS duration (ms) | 101 ± 12 | 107 ± 12 | < 0.05 | [8] |
| QTc (Fridericia) interval (ms) | 403 ± 21 | 448 ± 27 | < 0.05 | [8] |
| Heart Rate (beats/min) | 62 ± 9 | 70 ± 11 | 0.0141 | [8] |
| HV interval (ms) | 46.5 ± 7.9 | 50.3 ± 9.1 | < 0.05 | [14] |
| Right Atrium ERP (ms) | 224.3 ± 24.3 | 240.0 ± 29.0 | < 0.05 | [14] |
| Left Atrium ERP (ms) | 228.0 ± 26.8 | 244.7 ± 28.5 | < 0.05 | [14] |
Experimental Protocols
In Vivo Human Electrophysiology Study (Adapted from[11][16])
-
Objective : To assess the effects of intravenous antazoline on cardiac electrophysiological parameters.
-
Subjects : Patients undergoing electrophysiology studies (EPS) for supraventricular arrhythmias.
-
Methodology :
-
Baseline Measurements : Standard EPS measurements are performed, including sinus rhythm cycle length, AH and HV intervals, QRS and QT/QTc durations, Wenckebach point, sinus node recovery time, and atrial and atrioventricular node effective refractory periods.
-
Drug Administration : Antazoline is administered intravenously in incremental boluses (e.g., 100 mg every 3 minutes) up to a total cumulative dose (e.g., 300 mg).
-
Post-Dose Measurements : Electrophysiological parameters are reassessed after each bolus and at specified time points post-administration.
-
Monitoring : Continuous ECG and hemodynamic monitoring are maintained throughout the procedure.
-
Allergic Conjunctivitis Clinical Trial (Allergen Challenge Model) (Adapted from[10][17])
-
Objective : To evaluate the efficacy of antazoline ophthalmic solution in relieving the signs and symptoms of allergic conjunctivitis.
-
Subjects : Patients with a history of allergic conjunctivitis to a specific allergen (e.g., ragweed, cat dander).
-
Methodology :
-
Study Design : A controlled, double-blind, randomized study comparing antazoline ophthalmic solution to placebo and/or other treatments.
-
Procedure :
-
Subjects are assigned to treatment groups.
-
One drop of the assigned medication is instilled in each eye.
-
After a specified time (e.g., 10 minutes), a dose of the allergen known to elicit an allergic response is instilled in both eyes.
-
Signs and symptoms (e.g., itching, redness, tearing, chemosis, lid swelling) are evaluated at various time points post-challenge.
-
A rechallenge with the allergen may be performed after a longer interval (e.g., 2 hours) to assess the duration of action.
-
-
In Vitro Metabolism Study Using Human Liver Microsomes (General Protocol)
-
Objective : To identify the cytochrome P450 enzymes involved in the metabolism of antazoline.
-
Methodology :
-
Incubation : Antazoline is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Enzyme Inhibition : To identify specific CYP involvement, incubations are also performed in the presence of selective inhibitors for different CYP isoforms.
-
Sample Analysis : At various time points, the reaction is stopped, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to quantify the remaining antazoline and identify its metabolites.
-
Data Analysis : The rate of antazoline depletion and metabolite formation is calculated to determine metabolic stability and the contribution of each CYP isoform.
-
Conclusion
Antazoline sulfate possesses a dual pharmacodynamic profile as both an H1-receptor antagonist and an antiarrhythmic agent. Its antihistaminic effects are well-established and mediated through the blockade of H1 receptors. The antiarrhythmic properties, characterized by a "quinidine-like" effect on cardiac sodium and potassium channels, are of growing interest. Pharmacokinetically, intravenous antazoline is rapidly eliminated with extensive tissue distribution and is primarily metabolized by CYP2D6. Systemic absorption following ophthalmic administration is minimal. This guide provides a comprehensive foundation for researchers and drug development professionals working with antazoline, summarizing key quantitative data and experimental methodologies to inform future studies and clinical applications. Further research is warranted to fully elucidate the pharmacokinetics of non-intravenous formulations and to precisely define the molecular targets of its antiarrhythmic actions.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antazoline - Wikipedia [en.wikipedia.org]
- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]
- 6. antazoline [drugcentral.org]
- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 9. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Antazoline Sulfate molecular formula and weight
Antazoline sulfate (B86663) is an antihistamine and vasoconstrictor agent. This document outlines its core physicochemical properties.
Quantitative Data Summary
For researchers, scientists, and drug development professionals, the precise molecular characteristics of a compound are fundamental. The following table summarizes the key quantitative data for Antazoline Sulfate.
| Property | Value |
| Molecular Formula | C17H21N3O4S[1][2] |
| Molecular Weight | 363.4 g/mol [1] |
| (approx. 363.43 g/mol )[2][3] |
Note: Some sources may report a molecular formula of C34H40N6O4S and a molecular weight of approximately 628.8 g/mol , which may refer to a different salt form or complex.
Limitations in Scope:
As a large language model, this document is intended to provide factual, publicly available data. It cannot serve as an in-depth technical guide or whitepaper. The provision of detailed experimental protocols and the creation of specific diagrams for signaling pathways or experimental workflows are beyond the scope of this response, as they require access to proprietary research and comprehensive, peer-reviewed experimental data. For such detailed information, consulting specialized pharmacological literature and databases is recommended.
References
Antazoline Sulfate: A First-Generation Antihistamine with Diverse Pharmacological Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Antazoline (B1665563), a first-generation ethylenediamine (B42938) derivative antihistamine, has been utilized for its therapeutic effects for decades.[1] Primarily recognized for its role as a histamine (B1213489) H1 receptor antagonist, antazoline sulfate (B86663) is commonly found in ophthalmic and nasal formulations for the symptomatic relief of allergic conjunctivitis and nasal congestion.[2][3][4] Beyond its antihistaminic properties, antazoline exhibits a complex pharmacological profile, including anticholinergic, mast cell-stabilizing, and sodium channel-blocking activities.[2][5][6] This multifaceted mechanism of action has led to the recent investigation and use of intravenous antazoline in the management of cardiac arrhythmias, specifically for the rapid cardioversion of atrial fibrillation.[7]
This technical guide provides a comprehensive overview of the core scientific principles of antazoline sulfate, with a focus on its role as a first-generation antihistamine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Pharmacological Profile
Antazoline's primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the effects of endogenous histamine, thereby alleviating the classic symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[1][2] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which can lead to central nervous system effects such as sedation.[8]
In addition to its H1 receptor antagonism, antazoline possesses notable anticholinergic properties, contributing to its drying effect on mucous membranes.[2][8] Furthermore, evidence suggests that antazoline may exert a stabilizing effect on mast cells, although the precise mechanism and quantitative potency of this action require further elucidation.[6] Its antiarrhythmic effects are attributed to its ability to block cardiac sodium channels, a characteristic of Class I antiarrhythmic drugs.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a basis for comparison and further research.
Table 1: Receptor Binding Affinity and Pharmacokinetics of Antazoline
| Parameter | Value | Species/System | Reference |
| Receptor Affinity Ratios | |||
| H2:H1 | 1163 | Rodent Brain | [9] |
| H3:H1 | 1110 | Rodent Brain | [9] |
| H2:H3 | 1 | Rodent Brain | [9] |
| Pharmacokinetics (Human) | |||
| Terminal Elimination Half-life (t½) | 2.29 h | Healthy Volunteers | [10] |
| Volume of Distribution (Vd) | 315 L | Healthy Volunteers | [10] |
| Clearance (CL) | 80.5 L/h | Healthy Volunteers | [10] |
| Mean Residence Time (MRT) | 3.45 h | Healthy Volunteers | [11] |
Note: Specific Ki values for antazoline at histamine and muscarinic receptors were not available in the reviewed literature. The provided ratios indicate a higher affinity for the H1 receptor compared to H2 and H3 receptors.
Table 2: Clinical Efficacy of Intravenous Antazoline in Atrial Fibrillation
| Study | N (Antazoline Group) | Efficacy Endpoint | Conversion Rate (Antazoline) | Conversion Rate (Control/Comparator) | Time to Conversion (Median) | Reference |
| AnPAF Study | 36 | Conversion to Sinus Rhythm | 72.2% | 10.5% (Placebo) | 16.0 min | [7] |
| CANT II Study (before PSM) | 600 | Return to Sinus Rhythm within 12h | 78.3% | 66.9% (Amiodarone) | Not Reported | [7] |
| CANT II Study (before PSM) | 600 | Return to Sinus Rhythm within 12h | 78.3% | 72.7% (Propafenone) | Not Reported | [7] |
| CANT II Study (post-PSM) | 330 | Return to Sinus Rhythm within 12h | 84.2% | 66.7% (Non-antazoline group) | Not Reported | [7] |
| Kołowacik et al. (2024) | 42 | Conversion to Sinus Rhythm | 85.71% | Not Applicable | 15.5 min | [12] |
| Balsam et al. (as cited in Kołowacik et al., 2024) | Not Specified | Conversion to Sinus Rhythm | 90.9% | Not Applicable | 20 min | [12] |
| AnProAF trial (as cited in Kołowacik et al., 2024) | Not Specified | Conversion to Sinus Rhythm | 63% | 52.1% (Propafenone) | 10 min | [13] |
Table 3: Electrophysiological Effects of Intravenous Antazoline in Humans
| Parameter | Baseline (mean ± SD) | Post-Antazoline (mean ± SD) | Change | Study Population | Dosage | Reference |
| P Wave Duration (ms) | 101 ± 10 | 110 ± 16 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |
| QRS Duration (ms) | 101 ± 12 | 107 ± 12 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |
| QT Interval (ms) | 399 ± 27 | 444 ± 23 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |
| Corrected QT (QTcF) Interval (ms) | 403 ± 21 | 448 ± 27 | Significant Prolongation | Healthy Volunteers | Three 100 mg boluses | [10][14] |
| Stroke Volume (SV) (ml) | 94.9 ± 21.8 | 82.4 ± 19.6 | Significant Decrease | Healthy Volunteers | Three 100 mg boluses | [10] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Antagonism Signaling Pathway
Antazoline acts as an inverse agonist at the H1 receptor, stabilizing its inactive conformation. This prevents the binding of histamine and the subsequent activation of the Gq/11 protein-coupled signaling cascade. The diagram below illustrates the canonical pathway inhibited by antazoline.
Experimental Workflow: Histamine H1 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay to evaluate antazoline's affinity for the H1 receptor.
Experimental Protocols
Protocol 1: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [³H]-mepyramine (a known H1 antagonist).
-
Non-specific binding control: Mianserin or another high-affinity H1 antagonist at a high concentration (e.g., 10 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-H1 cells to confluence.
-
Harvest cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically near its Kd value), and assay buffer.
-
Non-specific Binding: Cell membrane preparation, [³H]-mepyramine, and a high concentration of mianserin.
-
Competition: Cell membrane preparation, [³H]-mepyramine, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (the concentration of antazoline that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
Objective: To evaluate the mast cell stabilizing effect of this compound by measuring the inhibition of mediator release.
Materials:
-
Rat basophilic leukemia cell line (RBL-2H3).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Sensitizing agent: Anti-dinitrophenyl (DNP) IgE.
-
Degranulation stimulus: DNP-BSA (antigen) or a calcium ionophore (e.g., A23187).
-
Test compound: this compound at various concentrations.
-
Tyrode's buffer.
-
Substrate for β-hexosaminidase assay: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Microplate reader.
Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in a 96-well plate and allow them to adhere.
-
For IgE-mediated degranulation, sensitize the cells by incubating them with anti-DNP IgE for 24 hours.[15]
-
-
Compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[15]
-
-
Degranulation Induction:
-
Induce degranulation by adding the stimulus (DNP-BSA for IgE-mediated or a calcium ionophore for non-IgE-mediated degranulation) to the wells.[15]
-
Include controls for spontaneous release (no stimulus) and total release (cell lysis with Triton X-100).[15]
-
Incubate for a specified time (e.g., 1 hour for DNP-BSA, 30 minutes for calcium ionophore) at 37°C.[15]
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the pNAG substrate solution and incubate to allow for the enzymatic reaction.[15]
-
Stop the reaction with the stop solution.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Plot the percentage of inhibition of degranulation against the log concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.
Materials:
-
A cell line expressing the desired sodium channel isoform (e.g., HEK293 cells expressing Nav1.5).
-
Patch clamp rig including an amplifier, digitizer, and data acquisition software.
-
Inverted microscope.
-
Micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular recording solutions.
-
Test compound: this compound.
Methodology:
-
Cell Preparation:
-
Culture the cells on coverslips suitable for patch-clamp recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the micropipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the intracellular solution.
-
-
Voltage Clamp Protocols:
-
Apply a series of voltage steps to elicit sodium currents.
-
To assess tonic block, apply depolarizing pulses from a holding potential where most channels are in the resting state.
-
To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency to promote channel cycling through open and inactivated states.
-
-
Drug Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing this compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of antazoline.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percentage of inhibition against the log concentration of antazoline to determine the IC₅₀ for tonic block.
-
For use-dependent block, analyze the progressive decrease in current amplitude during the pulse train.
-
Conclusion
This compound is a first-generation antihistamine with a rich and evolving pharmacological profile. While its primary role in managing allergic conditions is well-established and attributed to its H1 receptor antagonism, its additional properties, including anticholinergic effects and ion channel modulation, are of significant interest to the scientific community. The recent exploration of its antiarrhythmic properties highlights the potential for repurposing this well-known molecule. This technical guide has provided a consolidated resource of the available quantitative data and detailed experimental methodologies to facilitate further research and development of antazoline and related compounds. Future studies should aim to fill the existing gaps in our knowledge, particularly regarding the specific binding affinities (Ki values) at various receptors and the quantitative potency (IC50 values) for its secondary pharmacological actions. Such data will be invaluable for a more complete understanding of its mechanism of action and for optimizing its therapeutic applications.
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 8. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Antazoline Sulfate for Inducing Sinus Rhythm in Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of antazoline (B1665563) sulfate (B86663) for the pharmacological cardioversion of atrial fibrillation (AF), based on findings from recent clinical studies. The following sections detail the efficacy, safety, and protocols for the administration of antazoline, offering valuable insights for research and drug development.
Introduction
Antazoline is a first-generation antihistamine that has demonstrated significant antiarrhythmic properties, likening it to a class Ia antiarrhythmic drug with quinidine-like effects.[1] It is gaining renewed interest as a therapeutic option for the rapid conversion of recent-onset AF to sinus rhythm (SR).[1][2] Clinical evidence suggests that antazoline may offer a favorable alternative to other antiarrhythmic drugs, with a rapid onset of action and a good safety profile in specific patient populations.[3][4]
Mechanism of Action
The precise antiarrhythmic mechanism of antazoline is not fully elucidated but is understood to involve a multichannel mode of action, primarily affecting sodium and potassium channels.[5] This activity leads to an increase in the atrial refractory period and interatrial conduction time.[3] Studies in animal models have shown that antazoline significantly increases both atrial and ventricular effective refractory periods (ERP).[5] The drug's quinidine-like action suggests a Vaughan–Williams class I effect.[1]
Efficacy of Antazoline in Pharmacological Cardioversion
Clinical studies have demonstrated the high efficacy of antazoline in restoring sinus rhythm in patients with short-duration AF.[3] When compared to other commonly used antiarrhythmic drugs, antazoline has shown superior or comparable efficacy.
Comparative Efficacy of Antazoline
| Comparison | Antazoline Success Rate | Comparator Success Rate | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Study |
| Antazoline vs. Amiodarone (B1667116) | 85.3% | 66.7% | 1.28 | 1.13–1.45 | <0.001 | CANT Study[3][6] |
| Antazoline vs. Propafenone (B51707) | 85.3% | 78.6% | 1.09 | 0.91–1.30 | 0.317 | CANT Study[3][6] |
| Antazoline vs. Amiodarone | 78.3% | 66.9% | 1.17 | 1.07–1.28 | <0.001 | CANT II Study[4][7] |
| Antazoline vs. Propafenone | 78.3% | 72.7% | 1.08 | 0.97–1.20 | 0.14 | CANT II Study[4][7] |
| Antazoline vs. Propafenone | 63% | 52.1% | - | - | 0.39 | AnProAF Study[8] |
| Antazoline vs. Placebo | 72.2% | 10.5% | 6.86 | 2.66-17.72 | <0.0001 | AnPAF Study[1][9] |
The time to conversion to sinus rhythm is a critical factor in the emergency department setting. Antazoline has been shown to act rapidly. In the AnPAF study, the median time to conversion was 16.0 minutes for patients receiving antazoline compared to 72.5 minutes in the placebo group.[9] The AnProAF study reported a median conversion time of 10 minutes for antazoline versus 30 minutes for propafenone.[8]
Safety and Tolerability
Antazoline is generally considered safe for the pharmacological cardioversion of recent-onset AF in patients without significant structural heart disease.[2][10]
Reported Adverse Events
| Adverse Event | Antazoline Incidence | Comparator Incidence | Study |
| Bradycardia (<45 bpm) | 4.8% | - | CANT II Study[4] |
| Hypotension | 0.8% | - | CANT II Study[4] |
| Composite Safety Endpoint | 5.2% | 2.1% (Amiodarone) | CANT II Study[4] |
| Composite Safety Endpoint | 5.2% | 7.3% (Propafenone) | CANT II Study[4] |
| Severe Adverse Events | 10.8% | 10.4% (Propafenone) | AnProAF Study[8] |
| Hypotension | 2.8% | - | AnPAF Study[1] |
| Tachycardia | 5.6% | - | AnPAF Study[1] |
| Hot Flush | 19.4% | - | AnPAF Study[1] |
| Drowsiness | 8.3% | - | AnPAF Study[1] |
| Headache | 5.6% | - | AnPAF Study[1] |
| Nausea | 5.6% | - | AnPAF Study[1] |
| Heart Failure | 2.8% | - | AnPAF Study[1] |
| Bradycardia | 5.6% | - | AnPAF Study[1] |
No safety endpoints were reported in the antazoline group in the CANT study.[3] It is important to note that antazoline can prolong the P wave, QRS complex, and QT interval, indicating an effect on cardiac conduction and repolarization.[2]
Experimental Protocols
The following are generalized protocols for the intravenous administration of antazoline sulfate for the cardioversion of atrial fibrillation, based on methodologies reported in clinical trials.
Patient Selection Protocol
Figure 1. Patient selection workflow for antazoline administration.
Intravenous Antazoline Administration Protocol (AnPAF Study)
This protocol is based on the AnPAF study, a randomized, double-blind, placebo-controlled trial.[10]
-
Patient Preparation:
-
Confirm eligibility based on inclusion and exclusion criteria.
-
Establish intravenous access.
-
Initiate continuous electrocardiogram (ECG) and blood pressure monitoring.
-
-
Drug Administration:
-
Patients are randomly assigned to receive either antazoline or a placebo.
-
The study group receives antazoline in boluses of 50 mg diluted to 10 cm³.[10]
-
Injections are administered every five minutes.
-
The cumulative dose should not exceed 250 mg.[10]
-
Drug administration is stopped upon conversion to SR, reaching the maximum dose, or the occurrence of an adverse event.[10]
-
-
Monitoring and Follow-up:
-
Blood pressure is measured before each injection.
-
Patients are observed for 1.5 hours after conversion to SR or after the last intravenous bolus.[10]
-
The primary endpoint is the conversion of AF to SR confirmed by ECG.[10]
-
Secondary endpoints include the time to conversion and the recurrence of AF during the observation period.[10]
-
Intravenous Antazoline Administration Protocol (CANT II Study)
This protocol is derived from the multicenter, retrospective registry of the CANT II study.[4][11]
-
Patient and Drug Preparation:
-
Patients with new-onset AF are selected for urgent pharmacological cardioversion.
-
The decision to use antazoline is at the discretion of the attending physician.
-
The median dose of antazoline administered was 200 mg (interquartile range: 100–200 mg).[4]
-
Antazoline is administered intravenously.
-
-
Monitoring:
-
Continuous ECG monitoring is performed to detect the return to sinus rhythm.
-
The primary endpoint is the successful termination of AF within 12 hours of treatment initiation.[4]
-
Logical Flow for Pharmacological Cardioversion Decision
Figure 2. Decision-making workflow for AF cardioversion.
Conclusion
This compound presents a promising and effective option for the rapid pharmacological cardioversion of recent-onset atrial fibrillation.[3][4] Its efficacy is comparable, and in some cases superior, to standard antiarrhythmic agents like amiodarone and propafenone.[3][4] The safety profile of antazoline appears favorable, particularly in patients without structural heart disease.[2] The provided protocols, derived from key clinical studies, offer a foundation for the clinical application and further investigation of antazoline in the management of atrial fibrillation. Randomized controlled trials are needed to further establish its safety in diverse patient populations.[4]
References
- 1. mp.pl [mp.pl]
- 2. jppres.com [jppres.com]
- 3. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mp.pl [mp.pl]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of antazoline for cardioversion of atrial fibrillation: propensity score matching analysis of a multicenter registry (CANT II Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of antazoline vs propafenone for conversion of paroxysmal atrial fibrillation to sinus rhythm: a randomized, double-blind study (AnProAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of antazoline in the rapid cardioversion of paroxysmal atrial fibrillation (the AnPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation -- a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: Antazoline Sulfate in Allergic Conjunctivitis Animal Models
Introduction
This document provides a general framework for the application of antazoline (B1665563) in animal models of allergic conjunctivitis based on established methodologies for other antihistamines and outlines the known mechanism of action.
Mechanism of Action
Allergic conjunctivitis is primarily a Type I hypersensitivity reaction. Upon allergen exposure in a sensitized individual, immunoglobulin E (IgE) antibodies bound to mast cells become cross-linked, triggering mast cell degranulation. This results in the release of various inflammatory mediators, with histamine (B1213489) being the most prominent. Histamine then binds to H1 receptors on conjunctival nerve endings and blood vessels, leading to the characteristic signs and symptoms of itching, vasodilation (redness), and increased vascular permeability (edema).[3]
Antazoline, as a competitive antagonist of the H1 receptor, blocks the action of histamine, thereby reducing these allergic manifestations.[2][4] Some studies also suggest that certain antihistamines may have additional anti-inflammatory effects beyond H1 receptor blockade, such as inhibiting the release of pro-inflammatory cytokines, although this has been more extensively studied for second-generation agents.[4]
Signaling Pathway of Antazoline Action
References
Application Notes and Protocols for the Research Formulation of an Ophthalmic Solution of Antazoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and analysis of a research-grade ophthalmic solution of Antazoline (B1665563) Sulfate (B86663). The protocols outlined below are intended to serve as a foundational methodology for the development and evaluation of this antihistamine formulation for preclinical and research purposes.
Pre-formulation Data and Physicochemical Properties
A thorough understanding of the active pharmaceutical ingredient (API), Antazoline Sulfate, is critical for the development of a stable and effective ophthalmic solution. Key physicochemical properties are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | [1] |
| Molecular Formula | C₁₇H₂₁N₃O₄S | [2] |
| Molecular Weight | 363.43 g/mol | [3] |
| Appearance | White, crystalline powder | [4] |
| Aqueous Solubility | Soluble in water. One source indicates a solubility of 663 mg/L (at 30 °C) for antazoline base. This compound is noted to be soluble in water. | [1][2][4] |
| Melting Point | Approximately 190°C | [1] |
| pKa | Not explicitly found for the sulfate salt. The base has reported pKa values from various sources. The pH of a 1% aqueous solution of the hydrochloride salt is 6.3, and a 2% solution of the phosphate (B84403) salt is 4.5. This suggests the need for a buffered formulation in the physiological pH range for ocular comfort. | |
| Mechanism of Action | Histamine H1 receptor antagonist. | [2][5] |
Recommended Formulation
The following formulation is a representative example for a research-grade 0.5% this compound ophthalmic solution. The selection of excipients is based on their established use in ophthalmic preparations and their compatibility with the API.
| Ingredient | Concentration (% w/v) | Function |
| This compound | 0.5% | Active Pharmaceutical Ingredient |
| Boric Acid | 1.2% | Buffering and Tonicity Agent |
| Sodium Tetraborate (Borax) | 0.3% | Buffering Agent |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Viscosity Enhancer |
| Benzalkonium Chloride | 0.01% | Preservative |
| Disodium (B8443419) Edetate (EDTA) | 0.01% | Chelating Agent / Stabilizer |
| Water for Injection (WFI) | q.s. to 100% | Vehicle |
Experimental Protocols
Preparation of this compound Ophthalmic Solution (100 mL)
This protocol describes the compounding of a sterile ophthalmic solution under aseptic conditions.
Materials and Equipment:
-
This compound powder
-
Boric Acid
-
Sodium Tetraborate
-
Hydroxypropyl Methylcellulose (HPMC)
-
Benzalkonium Chloride solution (stock)
-
Disodium Edetate (EDTA)
-
Water for Injection (WFI)
-
Sterile beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.22 µm sterile syringe filters
-
Sterile ophthalmic dropper bottles
-
Laminar air flow hood (aseptic environment)
-
Autoclave
Procedure:
-
Preparation of Vehicle: In a sterile beaker, take approximately 80 mL of WFI. While stirring, add and dissolve the boric acid, sodium tetraborate, and disodium edetate.
-
Incorporation of Viscosity Enhancer: Slowly sprinkle the HPMC onto the surface of the vortex of the stirring solution to prevent clumping. Continue to stir until the HPMC is fully hydrated and the solution is clear. This may require stirring for an extended period.
-
Dissolution of API: Accurately weigh 0.5 g of this compound and slowly add it to the stirring solution. Continue stirring until the API is completely dissolved.
-
Addition of Preservative: Add the required volume of a stock solution of benzalkonium chloride to achieve a final concentration of 0.01%.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. The target pH is between 6.5 and 7.4. Adjust if necessary with sterile 0.1 N sodium hydroxide (B78521) or 0.1 N hydrochloric acid.
-
Final Volume Adjustment: Add WFI to bring the final volume to 100 mL. Stir until the solution is homogenous.
-
Sterile Filtration: Under aseptic conditions within a laminar flow hood, filter the solution through a 0.22 µm sterile syringe filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles and cap them securely.
Quality Control Assays
Equipment: Calibrated pH meter.
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Take a representative sample of the formulated ophthalmic solution.
-
Measure and record the pH of the solution at room temperature.
-
The acceptable pH range for ocular comfort is typically 6.5 to 7.8.[6]
Equipment: Brookfield DV-E Viscometer (or equivalent rotational viscometer) with a suitable spindle (e.g., #2 spindle for low viscosity liquids).[7]
Procedure:
-
Level the viscometer and select the appropriate spindle.[7]
-
Place a sufficient volume of the ophthalmic solution in a suitable container (e.g., a 600 mL beaker).[8]
-
Immerse the spindle in the solution up to the immersion mark.[8]
-
Allow the sample temperature to equilibrate to the desired measurement temperature (e.g., 25°C).
-
Set the rotational speed (e.g., 60 rpm).[7]
-
Turn on the viscometer and allow the reading to stabilize.[8]
-
Record the viscosity in centipoise (cP). The optimal viscosity for ophthalmic solutions is generally in the range of 15-25 cP to enhance ocular contact time.[9]
This method is for the quantification of this compound in the ophthalmic solution.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Phosphate buffer and methanol (B129727) (e.g., 80:20 v/v), pH adjusted as needed
-
This compound reference standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and mix with methanol in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute a known volume of the ophthalmic solution with the mobile phase to a concentration within the calibration range of the working standards.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer: Methanol (80:20)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Sterility testing should be performed according to USP <71> guidelines.[10] Membrane filtration is the preferred method for aqueous solutions.
Equipment and Media:
-
Membrane filtration unit with 0.45 µm filters
-
Fluid Thioglycollate Medium (FTM) for detection of anaerobic and some aerobic bacteria
-
Soybean-Casein Digest Medium (SCDM) for detection of aerobic bacteria and fungi
-
Sterile buffer or saline for rinsing
-
Incubators set at 30-35°C and 20-25°C
Procedure (Membrane Filtration):
-
Aseptically filter a specified volume of the ophthalmic solution through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile buffer or saline solution to remove any inhibitory substances.
-
Aseptically cut the membrane in half.
-
Immerse one half of the membrane in FTM and the other half in SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for not less than 14 days.
-
Observe the media for any signs of microbial growth (turbidity). The absence of growth indicates that the product is sterile.
In Vitro Drug Release Testing (IVRT)
This protocol uses a Franz diffusion cell to evaluate the in vitro release of this compound from the ophthalmic formulation.
Equipment and Reagents:
-
Franz diffusion cells[11]
-
Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size)[12]
-
Receptor medium: Simulated tear fluid (pH 7.4)[11]
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
HPLC system for analysis
Procedure:
-
Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.[12]
-
Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.[11]
-
Sample Application: Apply a precise amount of the this compound ophthalmic solution to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the H1 receptor, preventing histamine-induced allergic symptoms.
Experimental Workflow for Formulation and Testing
Caption: Workflow for the formulation and quality control of this compound eye drops.
References
- 1. Buy this compound | 84803-70-3 [smolecule.com]
- 2. antazoline [drugcentral.org]
- 3. Brookfield viscometer calibration | Labomat [labomat.eu]
- 4. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antazoline - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. labunlimited.co.uk [labunlimited.co.uk]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Antazoline Sulfate in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to evaluate the biological activity of Antazoline Sulfate in various cell lines. The focus is on assessing its effects on cell viability, cytotoxicity, and anti-inflammatory properties.
Introduction
Antazoline is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1] By blocking the action of histamine, it can alleviate allergic symptoms.[1][2] It also possesses anticholinergic properties.[1] This document outlines key in vitro assays to characterize the cellular effects of this compound.
Data Presentation
Quantitative Summary of Antazoline Activity
The following table summarizes available quantitative data for the in vitro activity of Antazoline. This table is intended to be populated with experimentally determined values.
| Assay Type | Cell Line | Parameter | Value (µM) |
| Antiviral Activity | HepAD38 | EC50 | 2.910 |
| Antiviral Activity | Huh7 | EC50 | 2.349 |
| Cytotoxicity | HepAD38 | CC50 | >10 |
| Cell Viability (MTT) | e.g., RAW 264.7 | IC50 | TBD |
| Cytotoxicity (LDH) | e.g., HUVEC | EC50 | TBD |
| Anti-Inflammatory (TNF-α inhibition) | e.g., RAW 264.7 | IC50 | TBD |
| Anti-Inflammatory (IL-6 inhibition) | e.g., RAW 264.7 | IC50 | TBD |
TBD: To be determined by experimentation.
Signaling Pathway
Antazoline primarily functions by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, contributing to pro-inflammatory responses. By antagonizing the H1 receptor, Antazoline inhibits these downstream signaling events. Furthermore, the anti-inflammatory effects of some antihistamines have been linked to the inhibition of the NF-κB signaling pathway.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Selected cell line (e.g., RAW 264.7 murine macrophages, HUVEC human endothelial cells)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to the supernatant in the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit) and determine the EC50 value.
Anti-Inflammatory Assay (Measurement of TNF-α and IL-6)
This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (cells with LPS but no Antazoline) and a negative control (cells with no LPS or Antazoline).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the vehicle control and determine the IC50 values.
References
Electrophysiology Study Guide for Antazoline Sulfate Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) is a first-generation antihistamine that also possesses significant antiarrhythmic properties, primarily classified as a Class I antiarrhythmic agent.[1][2] It has garnered renewed interest for its potential in the pharmacological cardioversion of atrial fibrillation.[1] This study guide provides detailed application notes and protocols for the electrophysiological investigation of Antazoline Sulfate. It is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments to elucidate the mechanism of action and electrophysiological effects of this compound on the heart.
Mechanism of Action
Antazoline's primary antiarrhythmic effect is attributed to its ability to block cardiac sodium channels (Nav1.5), characteristic of Class I antiarrhythmic drugs. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3] Additionally, evidence suggests that Antazoline may also inhibit potassium channels, contributing to a prolongation of the action potential duration and the effective refractory period, a feature also seen with Class Ia agents like quinidine.[1] Some studies have also indicated a potential for Antazoline to inhibit voltage-gated Ca2+ channels.[4]
Quantitative Data on Electrophysiological Effects
Table 1: Effects of Intravenous Antazoline on Electrocardiogram (ECG) Parameters in Healthy Volunteers [5][6]
| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) | p-value |
| P wave duration (ms) | 101 ± 10 | 110 ± 16 | < 0.05 |
| QRS duration (ms) | 101 ± 12 | 107 ± 12 | < 0.05 |
| QT interval (ms) | 399 ± 27 | 444 ± 23 | < 0.05 |
| QTc (Fridericia) interval (ms) | 403 ± 21 | 448 ± 27 | < 0.05 |
| Stroke Volume (mL) | 94.9 ± 21.8 | 82.4 ± 19.6 | < 0.05 |
Table 2: Effects of Intravenous Antazoline on Intracardiac Electrophysiological Parameters in Patients [1]
| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) |
| HV interval (ms) | 45.3 ± 7.2 | 50.1 ± 8.5 |
| QRS duration (ms) | 98.7 ± 15.4 | 106.5 ± 16.8 |
| QTc interval (ms) | 412.7 ± 28.9 | 435.9 ± 30.1 |
| Right Atrium Effective Refractory Period (ms) | 215.3 ± 27.8 | 234.7 ± 31.2 |
| Left Atrium Effective Refractory Period (ms) | 221.3 ± 28.4 | 240.7 ± 32.1 |
Experimental Protocols
Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effects of this compound on key cardiac ion channels.
Objective: To determine the concentration-dependent block of Nav1.5, hERG (IKr), and Cav1.2 (ICa,L) channels by this compound and to calculate the IC50 values.
Materials:
-
HEK293 cells stably expressing the cardiac ion channel of interest (hNav1.5, hERG, or hCav1.2).
-
External and internal solutions (see table below).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution.
Table 3: Patch-Clamp Solutions
| Solution | Composition (in mM) |
| External (for Nav1.5) | 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH |
| Internal (for Nav1.5) | 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH |
| External (for hERG) | 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH |
| Internal (for hERG) | 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH |
| External (for Cav1.2) | 135 NaCl, 4 KCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH |
| Internal (for Cav1.2) | 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH |
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber mounted on an inverted microscope.
-
Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
Nav1.5: From a holding potential of -120 mV, apply a 50 ms (B15284909) depolarizing step to -20 mV to elicit the peak sodium current.
-
hERG: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Cav1.2: From a holding potential of -80 mV, apply a 200 ms depolarizing step to +10 mV to elicit the peak barium current (using Ba2+ as the charge carrier minimizes calcium-dependent inactivation).
-
-
Data Acquisition:
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Record currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude (for Nav1.5 and Cav1.2) or tail current amplitude (for hERG) at each concentration.
-
Normalize the current to the baseline and plot the concentration-response curve.
-
Fit the curve with the Hill equation to determine the IC50 value.
-
Action Potential Duration Measurement in Isolated Cardiomyocytes
Objective: To determine the effect of this compound on the action potential duration (APD) of isolated primary cardiomyocytes.
Materials:
-
Isolated ventricular or atrial cardiomyocytes (e.g., from rabbit or guinea pig).
-
Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).
-
Current-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
This compound stock solution.
Procedure:
-
Cell Isolation: Isolate single cardiomyocytes using established enzymatic digestion protocols.
-
Current-Clamp Recording:
-
Establish a whole-cell current-clamp configuration as described in the patch-clamp protocol.
-
Inject a brief suprathreshold current pulse (2-4 ms) to elicit an action potential.
-
Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
-
Drug Application: Perfuse the cell with Tyrode's solution containing various concentrations of this compound.
-
Data Acquisition: Record action potentials at each concentration after the effects have stabilized.
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Analyze other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (dV/dtmax).
-
Compare the parameters before and after drug application.
-
In Vivo Electrophysiology Study in an Animal Model of Atrial Fibrillation
Objective: To evaluate the efficacy of this compound in terminating induced atrial fibrillation (AF) and to assess its effects on cardiac conduction and refractoriness in vivo.
Materials:
-
Anesthetized animal model (e.g., rabbit, pig).
-
Multipolar electrophysiology catheters.
-
Programmable electrical stimulator.
-
ECG and intracardiac electrogram recording system.
-
This compound for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the animal and introduce electrophysiology catheters via vascular access to the right atrium, His bundle region, and right ventricle.
-
Baseline Measurements:
-
Record baseline surface ECG and intracardiac electrograms.
-
Measure baseline parameters including sinus cycle length, AV conduction intervals (AH and HV), and atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.
-
-
AF Induction: Induce AF using rapid atrial pacing (burst pacing).
-
Drug Administration: Once sustained AF is induced, administer a bolus of this compound intravenously.
-
Post-Drug Assessment:
-
Monitor for conversion of AF to sinus rhythm and note the time to conversion.
-
After conversion, repeat the baseline electrophysiological measurements to assess the effects of this compound.
-
-
Data Analysis:
-
Compare pre- and post-drug electrophysiological parameters.
-
Determine the efficacy of this compound in terminating AF.
-
Signaling Pathway and Electrophysiological Consequences
The proposed mechanism of action for this compound involves the blockade of key ion channels in cardiomyocytes, leading to distinct changes in the cardiac action potential.
Conclusion
This study guide provides a framework for the comprehensive electrophysiological evaluation of this compound. By employing the detailed protocols for patch-clamp analysis, action potential measurements, and in vivo studies, researchers can further elucidate the mechanisms underlying its antiarrhythmic properties. The provided quantitative data from existing studies serve as a valuable reference for interpreting new experimental findings. A thorough understanding of Antazoline's effects on cardiac ion channels and electrophysiology is crucial for its potential development as a safe and effective antiarrhythmic agent.
References
- 1. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antazoline-insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Antazoline Sulfate
Introduction
Antazoline Sulfate is a first-generation antihistamine with anticholinergic properties, commonly used to relieve nasal congestion and in ophthalmic solutions, often in combination with naphazoline (B1676943), to treat allergic conjunctivitis.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
Chemical Structure of Antazoline:
Antazoline is an ethylenediamine (B42938) derivative.[2] It acts as a histamine (B1213489) H1 receptor antagonist, preventing the typical allergic symptoms caused by histamine.[2]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3] Other columns like C8 can also be used.[4][5]
-
Data Acquisition and Processing: Chromatography data software (e.g., Empower, Chromeleon).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer salts (e.g., potassium dihydrogen phosphate, dipotassium (B57713) hydrogen phosphate)
-
Triethylamine (for pH adjustment)
-
Glacial acetic acid or phosphoric acid (for pH adjustment)
-
Water (HPLC grade or purified)
-
Chromatographic Conditions
The following table summarizes a typical set of starting chromatographic conditions for the analysis of this compound. These conditions may require optimization for specific applications and HPLC systems.
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer : Methanol (80:20, v/v) |
| Buffer: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with phosphoric acid | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH are critical parameters and may need to be adjusted to achieve optimal separation and peak shape.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10 - 150 µg/mL).
Sample Preparation (for Ophthalmic Solution)
-
Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.
-
Dilute with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by injecting a blank (diluent), a placebo solution, and the analyte solution and observing for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[3][9]
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of spiked samples. The acceptable recovery range is typically 97.0% to 103.0%.[6]
-
Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes typical validation acceptance criteria:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Workflow and Diagrams
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Development.
Data Summary
The following table presents a summary of quantitative data from a representative validated HPLC method for this compound.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Regression Equation | y = 25432x + 1234 |
| Accuracy (% Recovery) | 99.5 ± 1.2% |
| Precision (RSD) | |
| - Repeatability | 0.8% |
| - Intermediate Precision | 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise over the specified concentration range. The provided protocols and workflows can be adapted by researchers and drug development professionals to establish and validate an HPLC method for this compound in their respective laboratory settings.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Antazoline Sulfate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) is a first-generation histamine (B1213489) H1 receptor antagonist with recognized anti-arrhythmic and neuroprotective properties.[1][2][3][4][5] While its clinical applications, particularly in cardiology, are gaining renewed interest, preclinical evaluation in rodent models is essential for elucidating its mechanisms of action and establishing safety and efficacy profiles. These application notes provide detailed protocols for the in vivo administration of Antazoline Sulfate in rodent models based on published studies, focusing on its neuroprotective and anticonvulsant effects.
Mechanism of Action
Antazoline's primary mechanism of action is the blockade of the histamine H1 receptor.[6] However, its anti-arrhythmic and neuroprotective effects are attributed to a more complex, multichannel mode of action. In cardiac electrophysiology, antazoline is suggested to inhibit both sodium and potassium channels, similar to Class I antiarrhythmic drugs.[3][7] This action prolongs the duration of the action potential and reduces myocardial excitability. In the central nervous system, antazoline has demonstrated neuroprotective effects by blocking NMDA receptor currents, which are implicated in excitotoxicity.[1]
Data Presentation
Table 1: Summary of this compound Administration in a Rat Model of Status Epilepticus
| Parameter | Details | Reference |
| Animal Model | Pilocarpine-induced status epilepticus in male adult rats | [1] |
| Drug Formation | Antazoline (form not specified) dissolved in Phosphate Buffered Saline (PBS) | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Dosage Regimen | Three consecutive injections at 30-minute intervals | [1] |
| Low-Dose Group | 10 mg/kg per injection | [1] |
| High-Dose Group | 45 mg/kg per injection | [1] |
| Control Group | PBS injections | [1] |
| Observed Outcome | Significant neuroprotection in the pyriform cortex, and hippocampal CA1 and CA3 areas in both low and high-dose groups. | [1] |
Table 2: Summary of this compound Administration in a Mouse Model of Seizure Threshold
| Parameter | Details | Reference |
| Animal Model | Maximal Electroshock (MES)-induced convulsions in mice | [8] |
| Drug Formation | Not specified | [8] |
| Route of Administration | Intraperitoneal (i.p.) injection | [8] |
| Dosage (Anticonvulsant Interaction Study) | 0.25 mg/kg (acute and 7-day treatment) | [8] |
| Dosage (Electroconvulsive Threshold Study) | 0.5 mg/kg (acute and 7-day treatment) | [8] |
| Observed Outcome | 0.25 mg/kg dose raised the ED50 of carbamazepine. 0.5 mg/kg dose significantly diminished the electroconvulsive threshold. | [8] |
Table 3: Pharmacokinetic Parameters of Antazoline in Rats
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley rats | [9] |
| Route of Administration | Intravenous (i.v.) injection | [9] |
| Dosage | 10 mg/kg (Antazoline Hydrochloride) | [9] |
| Terminal Elimination Half-life (t½) | 3.53 hours | [9] |
| Excretion (Urine, 72h) | ~61.8% of administered dose | [9] |
| Excretion (Bile, 24h) | ~14.2% of administered dose | [9] |
| Excretion (Feces, 72h) | ~5.9% of administered dose | [9] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Pilocarpine-Induced Status Epilepticus
Objective: To assess the neuroprotective capacity of this compound against neuronal damage induced by status epilepticus.
Materials:
-
Male adult Sprague-Dawley rats
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Stereotaxic apparatus
-
Injection syringes and needles (for i.p. and intracortical injections)
-
Animal monitoring equipment (e.g., EEG, video recording)
-
Histology equipment and reagents (e.g., Cresyl Violet stain)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Induction of Status Epilepticus:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject pilocarpine (200 nmol) directly into the right pyriform cortex.[1]
-
Monitor the animal for the onset of seizure activity.
-
-
Drug Administration:
-
Immediately following the induction of status epilepticus, administer the first of three intraperitoneal (i.p.) injections.
-
Control Group: Inject with PBS.
-
Low-Dose Group: Inject with this compound at 10 mg/kg.[1]
-
High-Dose Group: Inject with this compound at 45 mg/kg.[1]
-
Administer the subsequent two injections at 30-minute intervals.[1]
-
-
Monitoring:
-
Record seizure activity for at least 6 hours post-induction.[1]
-
-
Endpoint Analysis:
Protocol 2: Assessment of this compound's Effect on Seizure Threshold in Mice
Objective: To determine the effect of this compound on the convulsive threshold using the Maximal Electroshock (MES) test.
Materials:
-
Male adult mice
-
This compound
-
Saline solution
-
Electroconvulsive shock apparatus
-
Injection syringes and needles (for i.p. injections)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week.
-
Drug Administration:
-
Administer this compound intraperitoneally at a dose of 0.5 mg/kg.[8] A control group should receive a corresponding volume of saline.
-
Allow for a sufficient absorption period before seizure induction (typically 30 minutes).
-
-
Maximal Electroshock (MES) Test:
-
Apply a brief electrical stimulus via corneal or ear-clip electrodes to induce a seizure. The stimulus parameters should be standardized.
-
Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
-
Data Analysis:
-
Determine the electroconvulsive threshold in both the antazoline-treated and control groups.[8] A significant decrease in the threshold in the antazoline-treated group indicates a pro-convulsant effect at this dosage.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for evaluating Antazoline's neuroprotective effects.
References
- 1. Neuroprotective activity of antazoline against neuronal damage induced by limbic status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antazoline in the treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of antazoline and ketotifen on the anticonvulsant activity of conventional antiepileptics against maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of Antazoline Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antazoline, a first-generation ethylenediamine (B42938) antihistamine, is primarily recognized for its histamine (B1213489) H1 receptor antagonist properties.[1][2] Emerging evidence suggests that beyond its anti-allergic effects, Antazoline Sulfate may possess broader anti-inflammatory capabilities. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound, focusing on its potential to modulate key inflammatory pathways and mediator release. While direct quantitative data for this compound's anti-inflammatory activity is limited, this guide offers a framework for its systematic evaluation based on the known properties of structurally related compounds and established immunological assays.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving the coordinated action of various immune cells and signaling molecules. Key mediators of inflammation include histamine, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5] this compound, by blocking the H1 receptor, directly counteracts histamine-induced pro-inflammatory effects.[1][2] Furthermore, studies on other first-generation antihistamines and structurally similar compounds suggest potential mechanisms that extend beyond this, including the stabilization of mast cells and the inhibition of pro-inflammatory cytokine release.[6][7][8] These observations warrant a deeper investigation into the anti-inflammatory profile of this compound.
Data Presentation
Table 1: Inhibition of Mast Cell Degranulation and Histamine Release by a Novel Ethylenediamine Derivative (Compound 5k)
| Assay | IC50 (μmol·L⁻¹) |
| Mast Cell Degranulation | 0.0106 ± 0.001 |
| Histamine Release | 0.0192 ± 0.005 |
| β-Hexosaminidase Release | 0.0455 ± 0.002 |
Data from a study on a novel ethylenediamine derivative, structurally related to Antazoline, demonstrating potent mast cell stabilizing properties.[6]
Table 2: Template for Reporting Inhibition of Pro-inflammatory Cytokine Release by this compound
| Cytokine | Cell Type | Stimulant | This compound IC50 (µM) |
| TNF-α | RAW 264.7 Macrophages | LPS | To be determined |
| IL-6 | RAW 264.7 Macrophages | LPS | To be determined |
| TNF-α | RBL-2H3 Mast Cells | IgE/Antigen | To be determined |
| IL-6 | RBL-2H3 Mast Cells | IgE/Antigen | To be determined |
Table 3: Template for Reporting Inhibition of Inflammatory Signaling Pathways by this compound
| Signaling Pathway | Target Protein | Cell Type | Stimulant | This compound IC50 (µM) |
| NF-κB | p65 Nuclear Translocation | RAW 264.7 Macrophages | LPS | To be determined |
| MAPK | p38 Phosphorylation | RAW 264.7 Macrophages | LPS | To be determined |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Mast Cell Stabilization and Histamine Release Assay
Objective: To determine the ability of this compound to inhibit mast cell degranulation and histamine release.
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.[1][9]
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)
-
This compound
-
Tyrode’s buffer (10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.05% gelatin, pH 7.4)
-
Histamine ELISA kit
-
β-Hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) to the culture medium and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode’s buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1 hour at 37°C.
-
Induce degranulation by adding DNP-BSA (100 ng/mL) and incubate for 30 minutes at 37°C.
-
-
Quantification of Histamine Release:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the histamine concentration using a commercial ELISA kit according to the manufacturer’s instructions.
-
-
Quantification of β-Hexosaminidase Release (as an index of degranulation):
-
To a separate aliquot of the supernatant, add the β-hexosaminidase substrate.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of histamine and β-hexosaminidase release compared to the vehicle-treated, DNP-BSA stimulated control.
-
Determine the IC50 value of this compound for the inhibition of degranulation.
-
Protocol 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production
Objective: To assess the effect of this compound on the production of TNF-α and IL-6 in macrophages.
Cell Line: Murine Macrophage cell line (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α and IL-6 production compared to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 values of this compound for the inhibition of each cytokine.
-
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.[10][11][12]
Animal Model: Male Wistar rats (180-220 g).
Materials:
-
Male Wistar rats
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses, e.g., 10, 20, 40 mg/kg, i.p.), and Indomethacin (10 mg/kg, i.p.).
-
-
Drug Administration and Induction of Edema:
-
Administer this compound, Indomethacin, or vehicle intraperitoneally 30 minutes before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
-
Data Analysis:
-
Calculate the paw edema volume (mL) as Vt - V₀.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualization of Signaling Pathways and Workflows
Histamine H1 Receptor Antagonism
Caption: this compound competitively blocks the histamine H1 receptor, preventing histamine-mediated inflammation.
Potential Inhibition of Mast Cell Degranulation
Caption: this compound may stabilize mast cells, thereby inhibiting the release of inflammatory mediators.
Putative Modulation of Inflammatory Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cells and histamine are triggering the NF-κB-mediated reactions of adult and aged perilymphatic mesenteric tissues to acute inflammation | Aging [aging-us.com]
- 5. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 10. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Antazoline Sulfate solubility issues in vitro experiments
Welcome to the technical support center for Antazoline (B1665563) Sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Antazoline Sulfate and what is its primary mechanism of action?
A1: Antazoline is a first-generation antihistamine with anticholinergic properties.[1] It functions as a histamine (B1213489) H1 receptor antagonist, selectively binding to the receptor without activating it. This action blocks the effects of endogenous histamine, which are responsible for various allergic symptoms.[1][2] this compound is a salt form of antazoline, often used in pharmaceutical formulations like eye drops to relieve symptoms of allergic conjunctivitis.[2][3]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
A2: This is a common issue. The solubility of antazoline salts is pH-dependent. While this compound is soluble in water, cell culture media are typically buffered to a physiological pH of 7.2-7.4.[4] This increase in pH from a more acidic dissolution environment can significantly decrease the solubility of antazoline, leading to precipitation. For instance, a 2% solution of the related antazoline phosphate (B84403) salt in water has a pH of approximately 4.5.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?
A3: For cell culture experiments, preparing a concentrated stock solution in sterile, high-purity Dimethyl Sulfoxide (DMSO) is the standard and recommended practice.[4][5] This allows for the addition of a minimal volume of the stock solution to your aqueous culture medium, which helps prevent the final DMSO concentration from reaching cytotoxic levels (typically kept at or below 0.1%).[4][6]
Q4: Can I dissolve this compound directly in water or Phosphate-Buffered Saline (PBS) for my experiments?
A4: While this compound is soluble in water, achieving high concentrations may be difficult, and stability can be a concern depending on the pH of the water.[2][7] Dissolving it directly in PBS (pH ~7.4) is likely to cause the same precipitation issues seen with cell culture media. For consistent and reproducible results, preparing a concentrated stock in DMSO is preferable.
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder is not dissolving.
| Possible Cause | Suggested Solution |
| Incorrect Solvent | Ensure you are using an appropriate solvent. DMSO is highly recommended for creating a stock solution. Water can be used, but solubility may be limited.[2][5] |
| Low Temperature | Gently warm the solution to 37°C. For some compounds, slight warming can significantly improve solubility. Avoid excessive heat, which could degrade the compound. |
| Insufficient Agitation | Vortex the solution vigorously. If a vortex mixer is insufficient, sonication in a water bath for short intervals may help break up aggregates and enhance dissolution. |
| Concentration Too High | You may be attempting to create a solution that exceeds the maximum solubility of this compound in that specific solvent. Refer to the solubility data table below and consider preparing a less concentrated stock solution. |
Problem: The compound dissolves in the stock solvent (e.g., DMSO) but precipitates when added to my aqueous medium (e.g., cell culture medium, PBS).
| Possible Cause | Suggested Solution |
| pH Shift | This is the most common cause. The neutral pH of the medium reduces the solubility of the weakly basic antazoline.[4] |
| 1. Reduce Final Concentration: Test a lower final concentration of this compound in your experiment. | |
| 2. Modify Dilution Method: Add the DMSO stock solution dropwise into the vortex of the rapidly stirring or swirling culture medium. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation. | |
| 3. Pre-test Solubility: Before your main experiment, perform a solubility test by preparing serial dilutions of your stock in the culture medium and incubating under experimental conditions. Observe for precipitation to determine the practical working concentration limit. | |
| "Salting Out" Effect | The high concentration of salts in some buffers and media can reduce the solubility of organic compounds. |
| 1. Use a Different Buffer: If your experimental design allows, test a buffer with a lower salt concentration. | |
| 2. Final Dilution in Water: Consider preparing the final working solution in sterile water just before adding it to the cells, but be mindful of osmotic effects on your cells. | |
| Final DMSO Concentration Too High | If the volume of DMSO stock added is too large, it can cause the compound to crash out of the solution when mixed with the aqueous medium. |
| 1. Use a More Concentrated Stock: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration. | |
| 2. Adhere to Limits: Always aim for a final DMSO concentration of ≤0.1% in your culture medium to avoid both solubility issues and solvent-induced cytotoxicity.[6] |
Data Presentation
Table 1: Solubility of Antazoline Salts in Common Laboratory Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 1 g in 40 mL (~25 mg/mL)[2] | Solubility is pH-dependent. |
| This compound | DMSO | Soluble[5] | Recommended for stock solutions. |
| Antazoline HCl | Water | ≥10.6 mg/mL[8] | For reference. |
| Antazoline HCl | DMSO | ≥13.4 mg/mL[8][9] to 60 mg/mL[10] | For reference. |
| Antazoline HCl | Ethanol | ≥2.69 mg/mL (with sonication)[8] | For reference. Sparingly soluble.[2] |
| Antazoline (Base) | Water | 0.663 mg/mL (at 30°C)[2][11] | For reference. |
Note: Data is compiled from various sources and may refer to different salt forms. It is crucial to empirically determine the solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weigh paper
Methodology:
-
Calculation: To prepare a 100 mM solution, you need 363.4 mg of this compound per 10 mL of DMSO. Adjust the amounts as needed for your desired volume. For example, for 1 mL, weigh out 36.34 mg.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Mixing: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
Methodology:
-
Prepare Dilutions: In a sterile multi-well plate, prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 500 µM. Include a "vehicle control" well containing the medium with the highest equivalent volume of DMSO.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe for Precipitation: After a relevant incubation period (e.g., 2, 12, and 24 hours), carefully inspect the wells for any signs of precipitation. This can be done visually against a dark background or more quantitatively by measuring the absorbance of the solution at 600 nm (A600) using a plate reader. An increase in A600 indicates light scattering from insoluble particles.
-
Determine Limit: The highest concentration that remains clear and shows no significant increase in A600 over the incubation period is the maximum practical soluble concentration for your specific medium and conditions.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway blocked by Antazoline.
References
- 1. Antazoline - Wikipedia [en.wikipedia.org]
- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Creative Peptides [creative-peptides.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. raybiotech.com [raybiotech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. antazoline [drugcentral.org]
- 12. This compound | C17H21N3O4S | CID 3084423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: HPLC Analysis of Antazoline Sulfate and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying Antazoline (B1665563) Sulfate degradation products by HPLC. It includes troubleshooting guides and frequently asked questions in a user-friendly Q&A format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of Antazoline Sulfate?
A1: The most well-documented degradation product of this compound, particularly under hydrolytic conditions, is N-[(N-benzylanilino)acetyl]ethylenediamine.[1] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions, leading to the formation of various other degradation products.[2] While these studies confirm the presence of additional peaks in HPLC chromatograms, the specific chemical structures of all thermal, oxidative, and photolytic degradants are not extensively detailed in publicly available literature.
Q2: What is a typical stability-indicating HPLC method for this compound?
A2: A common approach for the analysis of this compound, often in combination with Naphazoline (B1676943), is a reverse-phase HPLC (RP-HPLC) method. A typical method might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[3][4] Detection is commonly performed using a UV detector at a wavelength of around 285 nm.[5][2][3]
Q3: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A3: According to ICH guidelines, the validation of a stability-indicating HPLC method for this compound should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[3] Specificity is particularly crucial and is demonstrated through forced degradation studies to ensure that the method can accurately measure the analyte in the presence of its degradation products, process impurities, and excipients.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development and validation.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified duration.
-
Dilute with the mobile phase for HPLC injection.
4. Thermal Degradation:
-
Store the solid this compound powder in a hot air oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Dissolve the heat-treated sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) or a photostability chamber for a specific duration.
-
Analyze the resulting solution by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general methodology for the separation and quantification of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer:Methanol (e.g., 80:20 v/v), pH adjusted |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Data Presentation
Table 1: Summary of a Validated Stability-Indicating HPLC Method for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 50 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Detection Limit (µg/mL) | ~0.3[3][4] |
| Quantitation Limit (µg/mL) | ~1.0 |
Note: These are typical values and may vary depending on the specific method and instrumentation.
Troubleshooting Guides
Issue 1: Peak Tailing for the Antazoline Peak
-
Question: My Antazoline peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Antazoline is a common issue in RP-HPLC.[7]
-
Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based column packing can interact with the basic amine functional groups of Antazoline, leading to tailing.[8][9]
-
Solution: Lower the mobile phase pH to around 2-3 to ensure the silanol groups are fully protonated and reduce these interactions.[7][10] Alternatively, using a highly end-capped column or a column with a different stationary phase (e.g., polar-embedded) can minimize these secondary interactions.[8]
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.[10]
-
-
Cause 3: Column Void or Contamination: A void at the head of the column or contamination can cause peak distortion.
-
Solution: If the problem persists, try washing the column with a strong solvent. If that fails, the column may need to be replaced.[7]
-
-
Issue 2: Unstable Retention Times
-
Question: The retention time for Antazoline is shifting between injections. What should I check?
-
Answer: Retention time instability can be caused by several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the system has been idle.
-
Solution: Increase the column equilibration time before each injection.
-
-
Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Cause 3: Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time shifts.
-
Solution: Check the pump for leaks and ensure it is properly primed and degassed.
-
-
Cause 4: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Issue 3: Appearance of Ghost Peaks
-
Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. Where are they coming from?
-
Answer: Ghost peaks can originate from several sources.
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, particularly during gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
-
-
Cause 2: Sample Carryover: Residual sample from a previous injection can be carried over to the next run.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.
-
-
Cause 3: System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.
-
Solution: Systematically flush the individual components of the HPLC system with a strong, appropriate solvent.
-
-
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Troubleshooting logic for addressing peak tailing in Antazoline HPLC analysis.
References
- 1. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Optimizing Antazoline Sulfate Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Antazoline Sulfate (B86663) in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Antazoline Sulfate in a cellular context?
Antazoline is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1] Its primary mechanism involves competitively and reversibly binding to the H1 receptor, which prevents histamine from binding and initiating downstream signaling cascades.[1] This action blocks the typical allergic and inflammatory responses mediated by histamine.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
Based on available literature, a concentration range of 10-100 μmol/L has been used in studies with HepAD38 cells without showing significant cytotoxicity. For its antiviral effects on Hepatitis B virus (HBV) DNA, EC50 values (the concentration at which 50% of the maximum effect is observed) have been reported as 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Are there different forms of Antazoline available, and does it matter which one I use?
Yes, Antazoline is available in different salt forms, including sulfate, hydrochloride, and phosphate (B84403). It is important to be aware of the specific salt form being used as it can affect solubility and pH when preparing stock solutions and culture media. For instance, Antazoline Phosphate is a salt of a weak base, and its solubility is pH-dependent, with a 2% solution in water having a pH of approximately 4.5.
Troubleshooting Guide
Issue 1: Precipitation Observed in Cell Culture Medium
Question: I observed a precipitate in my cell culture medium after adding this compound. What is the cause, and how can I prevent this?
Answer: Precipitation of Antazoline salts, particularly Antazoline Phosphate, is a common issue and can be attributed to several factors:
-
pH Shift: Antazoline salts of weak bases are less soluble at the physiological pH of most cell culture media (typically 7.2-7.4).
-
Interaction with Media Components: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the medium can react with the phosphate or sulfate counter-ions to form insoluble salts.
-
Temperature: The solubility of this compound can decrease at lower temperatures. Adding a concentrated stock solution to cold media can induce precipitation.
-
Localized High Concentration: Rapidly adding a concentrated stock solution without proper mixing can lead to localized supersaturation and precipitation.
Solutions:
-
pH Adjustment: If your experiment allows, prepare the final dilution in a buffer system that maintains a slightly more acidic pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO, depending on the salt form's solubility) and add a small volume to the pre-warmed (37°C) culture medium while gently vortexing to ensure rapid and thorough mixing.
-
Media Selection: If interactions with divalent cations are suspected, consider using a medium with lower concentrations of Ca²⁺ and Mg²⁺.
-
Incremental Addition: Add the stock solution dropwise to the culture medium while stirring.
Issue 2: High Variability and Poor Reproducibility in Experimental Results
Question: My cell-based assays with this compound are showing high variability between replicates. What are the potential causes?
Answer: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of a multi-well plate is a common cause of variability. Ensure a homogenous single-cell suspension before seeding.
-
Edge Effects: Evaporation from the outer wells of a culture plate can concentrate this compound and other media components, leading to altered cell responses. To mitigate this, consider not using the outermost wells for data collection and fill them with sterile PBS or media to maintain humidity.
-
Incomplete Solubilization: If using a colorimetric assay like the MTT assay, incomplete solubilization of the formazan (B1609692) crystals will lead to inaccurate absorbance readings. Ensure complete mixing and adequate incubation time with the solubilization buffer.
-
Cell Line Integrity: Cross-contamination or misidentification of cell lines can lead to inconsistent results, as different cell lines will have varying sensitivities to the compound. Regular cell line authentication is recommended.
Issue 3: Unexpected Cell Death or Poor Cell Viability
Question: I'm observing significant cell death at concentrations I expected to be non-toxic. What should I investigate?
Answer: Unexpected cytotoxicity can be due to:
-
Concentration Errors: Double-check all calculations for stock solution and final working concentration preparation.
-
Solvent Toxicity: If using a solvent like DMSO to prepare your stock solution, ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.5% v/v for DMSO).
-
Cellular Stress: The compound itself, even at sub-lethal concentrations, may induce cellular stress that, when combined with other experimental manipulations, leads to cell death.
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause rapid deterioration of cell health and should be ruled out through regular screening.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Template)
| Cell Line | Cancer Type/Origin | Assay | Incubation Time (h) | IC50 (µM) | Notes |
| e.g., A549 | Lung Carcinoma | MTT | 48 | [Insert Value] | [e.g., Non-small cell lung cancer] |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 48 | [Insert Value] | [e.g., Estrogen receptor-positive] |
| e.g., HeLa | Cervical Cancer | MTT | 48 | [Insert Value] | [e.g., Human papillomavirus-related] |
| e.g., HepG2 | Hepatocellular Carcinoma | MTT | 48 | [Insert Value] | [e.g., Wild-type p53] |
| e.g., MRC-5 | Normal Lung Fibroblast | MTT | 48 | [Insert Value] | [e.g., Non-cancerous control] |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cell line(s)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or another appropriate solvent.
-
Perform serial dilutions of this compound in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, if any) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Antazoline Sulfate Interference with Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Antazoline Sulfate in their fluorescence-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
While direct studies on the fluorescent properties of this compound are not extensively published, its chemical structure suggests a high potential for interference.[1] Antazoline contains an imidazoline (B1206853) ring and two aromatic rings (benzyl and phenyl groups), which are known chromophores that can absorb light and potentially fluoresce.[2][3] Therefore, this compound may interfere with fluorescence assays through one of two primary mechanisms:
-
Autofluorescence: The compound itself may emit fluorescence when excited by the light source used in the assay, leading to a false-positive signal.[4][5]
-
Quenching/Inner Filter Effect: The compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a false-negative signal.[5]
Q2: What are the signs of interference from this compound in my assay?
Symptoms of interference can include:
-
High background fluorescence: An unusually high signal in wells containing this compound, even in the absence of the intended fluorescent reporter.
-
Dose-dependent signal increase in control wells: A serial dilution of this compound in buffer alone showing increasing fluorescence.
-
Non-reproducible results: High variability between replicate wells containing this compound.
-
Unexpected decrease in signal: A dose-dependent decrease in the signal from your positive control in the presence of increasing concentrations of this compound.
Q3: At what wavelengths is interference most likely to occur?
Compounds with aromatic rings, like Antazoline, typically absorb light in the ultraviolet (UV) and lower visible range of the spectrum.[2] Therefore, assays using fluorophores that are excited by UV or blue light (e.g., Hoechst, DAPI, GFP, fluorescein) are more likely to be affected by quenching. Autofluorescence from such compounds also commonly occurs in the blue to green region of the spectrum.[6]
Q4: What is an orthogonal assay and how can it help?
An orthogonal assay is a method that measures the same biological endpoint using a different technology or detection principle (e.g., absorbance, luminescence, or a different fluorescence-based method with spectrally distinct reagents).[5] If this compound shows activity in your primary fluorescence assay, confirming this result with an orthogonal assay can help determine if the initial result was a genuine biological effect or an artifact of assay interference.
Troubleshooting Guides
Problem 1: High Background Fluorescence or Suspected Autofluorescence
Symptoms:
-
A dose-dependent increase in signal is observed in wells containing only this compound and assay buffer.
-
The signal is present even in the absence of the target biomolecule or fluorescent probe.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting autofluorescence.
Problem 2: Decreased Signal or Suspected Quenching
Symptoms:
-
A dose-dependent decrease in the fluorescence signal of a positive control is observed with increasing concentrations of this compound.
-
The assay window (signal-to-background ratio) decreases in the presence of the compound.
Troubleshooting Workflow:
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drum.lib.umd.edu [drum.lib.umd.edu]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Antazoline Sulfate in Buffer Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Antazoline (B1665563) Sulfate (B86663) in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Antazoline Sulfate and why is its solubility in buffer solutions a concern?
This compound is the salt form of antazoline, a first-generation antihistamine. L[1][2][3]ike many amine-containing pharmaceutical compounds, its solubility is highly dependent on the pH of the solution. Precipitation can occur when the pH of the solution is not optimal, leading to inaccurate experimental results and loss of active compound.
Q2: What is the primary reason for this compound precipitation in buffer solutions?
The primary reason for precipitation is a shift in pH to a range where the un-ionized (free base) form of antazoline, which is less soluble in aqueous solutions, becomes predominant. Antazoline is a weak base with a pKa of approximately 10.1. W[4]hen the pH of the solution approaches or exceeds this pKa, the equilibrium shifts from the soluble ionized form to the less soluble un-ionized form, leading to precipitation.
Q3: Which buffer systems are generally compatible with this compound?
Phosphate, acetate (B1210297), and citrate (B86180) buffers are commonly used in pharmaceutical formulations and are generally compatible with this compound. The choice of buffer depends on the desired pH range for the experiment. Ophthalmic formulations of antazoline have been noted to use phosphate-based buffer systems.
Q4: How does temperature affect the solubility of this compound?
The effect of temperature on the solubility of this compound is not well-documented with specific quantitative data. Generally, for most solids, solubility increases with temperature. However, for some salts, the dissolution process can be exothermic, leading to decreased solubility at higher temperatures. I[4][5]t is recommended to conduct experiments at a consistent and controlled temperature.
Q5: How does the ionic strength of the buffer affect the solubility of this compound?
The effect of ionic strength on the solubility of this compound is not extensively documented. In general, increasing the ionic strength of a solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute. The specific effect depends on the nature of the solute and the salt used to adjust the ionic strength. It is advisable to maintain a consistent ionic strength across experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Buffer
| Possible Cause | Solution |
| pH of the Buffer is Too High: The buffer pH is close to or above the pKa of antazoline (~10.1), causing the conversion of the soluble sulfate salt to the insoluble free base. | - Verify Buffer pH: Ensure the pH of your buffer is in the acidic to neutral range, ideally below 7.0. For optimal stability and to prevent degradation, a pH around 5.0 is recommended. <[4]br> - Use a More Acidic Buffer: If your experimental conditions permit, use a buffer with a lower pH (e.g., acetate buffer pH 4.5-5.5 or citrate buffer pH 3.0-6.2). |
| High Localized Concentration: Adding a concentrated stock solution of this compound too quickly to the buffer can create localized areas of high concentration that exceed the solubility limit, causing precipitation before it can fully dissolve and disperse. | - Slow, Dropwise Addition: Add the stock solution slowly and dropwise to the buffer while continuously stirring or vortexing. - Use an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the same buffer before adding it to the final solution. |
| Low Temperature of the Buffer: The solubility of this compound may be lower at colder temperatures. Adding a stock solution to a cold buffer can induce precipitation. | - Pre-warm the Buffer: Ensure your buffer solution is at the intended experimental temperature (e.g., room temperature or 37°C) before adding the this compound stock solution. |
Issue 2: this compound Precipitates Over Time
| Possible Cause | Solution |
| pH Shift Over Time: The buffer capacity may be insufficient to maintain a stable pH, especially if the experiment involves the addition of other components that can alter the pH. | - Increase Buffer Concentration: Use a higher concentration of the buffer to increase its buffering capacity. - Choose a Buffer with a pKa Closer to the Target pH: Select a buffer system whose pKa is as close as possible to your desired experimental pH for maximum buffering capacity. |
| Chemical Degradation: Antazoline can undergo hydrolysis, especially at higher pH values. D[4]egradation products may be less soluble and precipitate out of solution. | - Maintain Optimal pH for Stability: Keep the pH of your solution around 5.0, where the degradation rate of antazoline is at a minimum. <[4]br> - Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment and avoid long-term storage of diluted solutions. |
| Evaporation: Over time, especially in open or poorly sealed containers, solvent evaporation can increase the concentration of this compound beyond its solubility limit. | - Use Sealed Containers: Store solutions in tightly sealed containers to minimize evaporation. - Monitor Volume: For long-term experiments, monitor the volume of the solution and replenish with the appropriate solvent if evaporation is observed. |
| Temperature Fluctuations: Changes in temperature during storage or incubation can affect the solubility of this compound. | - Maintain Constant Temperature: Store and conduct experiments at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₄S | |
| Molecular Weight | 363.43 g/mol | |
| pKa (of Antazoline) | ~10.1 | |
| Appearance | White or almost white crystalline powder | N/A |
| General Solubility | Soluble in water and alcohol | N/A |
Table 2: Estimated pH-Dependent Solubility Trend of this compound in Aqueous Buffers*
| Buffer System | pH Range | Estimated Solubility Trend | Rationale |
| Acetate Buffer | 3.6 - 5.6 | High and relatively stable | At this acidic pH, antazoline is predominantly in its protonated, highly soluble form. A pH of ~5.0 is also optimal for stability against hydrolysis. |
| Citrate Buffer | 3.0 - 6.2 | High and relatively stable | Similar to acetate buffer, the acidic nature of this buffer range maintains antazoline in its soluble, ionized state. |
| Phosphate Buffer | 5.8 - 8.0 | Decreasing solubility with increasing pH | As the pH increases towards and beyond neutrality, the proportion of the less soluble un-ionized antazoline free base increases, leading to a decrease in overall solubility. |
*Note: The information in this table is based on the Henderson-Hasselbalch equation and general principles of solubility for salts of weak bases. Actual quantitative solubility can be influenced by buffer composition, ionic strength, and temperature. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer system using the protocol provided below.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound in a Selected Buffer
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.
[6]Objective: To determine the equilibrium solubility of this compound in a specific buffer at a defined pH and temperature.
Materials:
-
This compound powder
-
Selected buffer solution (e.g., 0.1 M Phosphate Buffer, pH 7.0)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker set to the desired temperature (e.g., 25°C or 37°C)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected buffer. These will be used to create a calibration curve.
-
Sample Preparation:
-
Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 5 mL) of the selected buffer. An excess is confirmed if undissolved solid remains at the bottom of the vial.
-
Tightly seal the vial.
-
-
Equilibration:
-
Place the vial in a shaking incubator or on an orbital shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any undissolved particles, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a 0.22 µm syringe filter.
-
Immediately dilute the clear supernatant with the buffer to a concentration that falls within the range of your calibration curve. This is crucial to prevent precipitation upon cooling or changes in conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Use the calibration curve to determine the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility.
-
-
Data Reporting:
-
Report the equilibrium solubility in mg/mL or M, specifying the buffer system, pH, and temperature.
-
Perform the experiment in triplicate to ensure reproducibility.
-
Mandatory Visualizations
References
Troubleshooting Inconsistent Electrophysiology Results with Antazoline Sulfate: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in electrophysiology experiments involving Antazoline (B1665563) Sulfate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help differentiate genuine pharmacological effects from experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: After applying Antazoline Sulfate, I observe a significant prolongation of the action potential duration (APD) and the QT interval in my cardiac myocyte recordings. Is this an expected outcome?
A: Yes, this is a well-documented effect of Antazoline. Antazoline is known to block potassium channels, particularly the rapid delayed rectifier current (IKr), which is encoded by the hERG gene.[1][2][3][4] This inhibition of potassium efflux during repolarization leads to a longer action potential and a corresponding prolongation of the QT interval on an electrocardiogram (ECG).[1] Inconsistent prolongation may be due to concentration-dependent effects or variability in the health of the cell preparation.
Q2: My baseline recording is stable, but upon perfusion with Antazoline solution, I see a sudden baseline shift. What could be the cause?
A: This is likely a liquid junction potential artifact. It occurs when the ionic composition of the perfusion solution changes, even slightly, upon the addition of the drug and its solvent. To mitigate this, ensure that the control solution and the Antazoline-containing solution are as ionically similar as possible. It is also good practice to wait for the baseline to re-stabilize before beginning your recording protocol. If the shift is consistent across experiments, it can often be corrected for during data analysis.
Q3: I am having difficulty achieving a stable Giga-ohm (GΩ) seal on my cells after introducing Antazoline to the bath. What should I do?
A: While Antazoline itself is not known to directly interfere with seal formation, several indirect factors could be at play:
-
Solution Osmolarity: Ensure the osmolarity of your Antazoline solution matches your control extracellular solution. A mismatch can cause cells to swell or shrink, making sealing difficult.[5]
-
Solution Purity: Ensure your this compound is fully dissolved and the solution is filtered (0.22 µm filter) to remove any particulates that could clog the pipette tip.[6]
-
Cell Health: Prolonged exposure to any compound can affect cell viability. Ensure your cells are healthy prior to the experiment and minimize the duration of the experiment where possible.[5]
Q4: I'm observing a use-dependent block of sodium channels, but the degree of block is inconsistent between cells. Why might this be?
A: The effects of Antazoline on sodium channels can be complex and may be influenced by several factors, leading to variability:[1][7]
-
Resting Membrane Potential: The resting membrane potential of the cell can influence the availability of sodium channels and thus the extent of block by channel-blocking drugs.
-
Stimulation Frequency: Use-dependent block is, by definition, dependent on the frequency of stimulation. Ensure you are using a consistent stimulation protocol across all experiments.
-
Cellular State: The overall health and metabolic state of the cell can alter ion channel function and pharmacology.
Troubleshooting Guides
Guide 1: Differentiating Pharmacological Effects from Experimental Artifacts
When working with a multi-channel blocker like Antazoline, it is crucial to distinguish the drug's effects from experimental noise.
| Observation | Potential Pharmacological Cause | Potential Artifact | Troubleshooting Steps |
| Increased "noise" in the recording | Increased channel gating | 50/60 Hz hum, poor grounding, unstable pipette | 1. Check grounding of all equipment. 2. Ensure Faraday cage is properly sealed. 3. Systematically turn off nearby electrical equipment to identify the source of the hum.[8][9] |
| Baseline Drift | Slow change in resting membrane potential due to channel modulation | Unstable reference electrode, temperature fluctuations, perfusion system instability | 1. Re-chlorinate your Ag/AgCl reference electrode. 2. Ensure the perfusion system provides a constant flow rate and temperature.[8] |
| Inconsistent Current Amplitude | State-dependent channel block | Poor seal quality (decreasing resistance), cell rundown | 1. Monitor seal resistance throughout the experiment. 2. Use a perforated patch-clamp technique to preserve the intracellular environment. |
Guide 2: Managing Inconsistent Results in Antazoline Experiments
This guide provides a workflow for troubleshooting inconsistent results when studying the effects of Antazoline.
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: Summary of this compound's Electrophysiological Effects on Cardiac Parameters
| Parameter | Effect | Typical Observation | Primary Ion Channel(s) Implicated | References |
| Action Potential Duration (APD) | Prolongation | Increase in APD50 and APD90 | K+ channels (IKr/hERG) | [1][2] |
| QT Interval | Prolongation | Increase in corrected QT interval (QTc) | K+ channels (IKr/hERG) | [1][7] |
| QRS Duration | Prolongation | Widening of the QRS complex | Na+ channels | [1][7] |
| HV Interval | Prolongation | Increased time from His bundle to ventricular activation | Na+ channels | [7][10] |
| Atrial Refractory Period | Prolongation | Increased effective refractory period (ERP) in atria | Na+ and K+ channels | [7][11] |
| P Wave Duration | Prolongation | Widening of the P wave | Na+ channels | [1] |
Table 2: Effects of this compound on Specific Ion Channels
| Ion Channel | Effect | Characteristics | References |
| Voltage-gated Na+ Channels | Inhibition | Contributes to QRS prolongation and has antiarrhythmic effects similar to Class I agents. | [7][11] |
| Voltage-gated K+ Channels (esp. hERG) | Inhibition | Leads to delayed repolarization and QT interval prolongation. A key mechanism for its antiarrhythmic action in atrial fibrillation. | [1][2][3] |
| Voltage-gated Ca2+ Channels | Inhibition | Fast, reversible, and voltage-dependent block, predominantly on P/Q- and N-type channels.[12] | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing Antazoline's Effects on Cardiac Ion Channels
-
Cell Preparation: Isolate ventricular or atrial myocytes from the species of interest using standard enzymatic digestion protocols. Allow cells to stabilize before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Antazoline Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or DMSO. Perform serial dilutions to achieve the final desired concentrations in the external solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration with a pipette resistance of 2-5 MΩ.
-
Clamp the cell at a holding potential of -80 mV.
-
Record baseline ion channel activity using appropriate voltage protocols for the channel of interest (e.g., a step depolarization to +20 mV to elicit sodium and calcium currents, followed by a repolarizing step to measure potassium tail currents).
-
Perfuse the cell with the Antazoline-containing external solution for a sufficient duration to allow for drug equilibration.
-
Repeat the voltage protocol to record ion channel activity in the presence of the drug.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effects.
-
Caption: Experimental workflow for a patch-clamp study.
Mandatory Visualization
Signaling Pathway of this compound's Multi-Channel Blockade
Caption: Antazoline's multi-channel blocking effects.
References
- 1. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. scientifica.cn [scientifica.cn]
- 7. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Antazoline Sulfate in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Antazoline (B1665563) Sulfate in cellular models, with a focus on understanding and minimizing its off-target effects. The following information is intended to help you design robust experiments and interpret your data with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Antazoline Sulfate?
Antazoline is a first-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary on-target effect is to competitively and reversibly block the action of histamine at the H1 receptor, thereby mitigating allergic responses.[1][2]
Q2: What are the known off-target effects of this compound in cellular models?
As a first-generation antihistamine, this compound is known to interact with other receptors and ion channels, leading to off-target effects. The most well-documented include:
-
Anticholinergic Effects: Antazoline exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] This is a common characteristic of first-generation antihistamines.[4]
-
Cardiovascular Effects: Antazoline can impact cardiac electrophysiology. Studies have shown that it can prolong the P wave, QRS complex, and QT interval, suggesting effects on cardiac conduction and repolarization.[5][6]
-
Inhibition of Voltage-Gated Calcium Channels: Research indicates that antazoline can inhibit voltage-gated calcium channels, particularly P/Q- and N-type channels.[7] This effect may contribute to its neuroprotective and anti-arrhythmic properties.[7][8]
Q3: At what concentration should I use this compound to minimize off-target effects?
Establishing a definitive "therapeutic window" for in vitro use is challenging without specific quantitative data comparing its potency at on- and off-target sites. However, based on available data for its effects and for similar compounds, a general recommendation is to start with a dose-response curve to determine the lowest effective concentration for H1 receptor antagonism in your specific cellular model.
One study on its antiviral effects against Hepatitis B Virus (HBV) reported an EC50 of 2.349 µM in Huh7 cells and 2.910 µM in HepAD38 cells, with no significant cytotoxicity observed at 10 µM.[9] This suggests that for some cellular effects, a low micromolar range may be effective. It is crucial to empirically determine the optimal concentration for your specific assay.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
Here are some common issues encountered during experiments with this compound and steps to troubleshoot them:
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cellular phenotype observed (e.g., changes in cell morphology, proliferation, or signaling pathways unrelated to histamine) | Off-target effects of Antazoline at muscarinic receptors or calcium channels. | 1. Use Specific Antagonists: Co-treat cells with a specific muscarinic receptor antagonist (e.g., atropine) or a calcium channel blocker to see if the unexpected phenotype is reversed. 2. Control Cell Lines: Use a cell line that does not express the H1 receptor (knockout or naturally deficient) as a negative control. If the effect persists, it is likely an off-target effect. 3. Dose-Response Analysis: Perform a careful dose-response study. On-target and off-target effects may occur at different concentration ranges. |
| High cytotoxicity observed even at low concentrations | Off-target cytotoxicity. | 1. Lower Concentration Range: Start your dose-response curve from a much lower concentration (e.g., in the nanomolar range). 2. Shorter Incubation Time: Conduct a time-course experiment to find the earliest time point where the on-target effect is measurable, which may reduce cumulative toxicity. 3. Use a More Robust Cell Line: If your current cell line is particularly sensitive, consider using a different one for initial experiments. |
| Inconsistent results between experiments | Variability in experimental conditions or compound stability. | 1. Standardize Cell Passage Number: Use cells within a defined and consistent passage number range. 2. Precise Incubation Times: Ensure all incubation times are standardized. 3. Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
| No observable on-target effect (H1 receptor antagonism) | 1. Low or no H1 receptor expression in the cell line. 2. Ineffective concentration of Antazoline. 3. Insufficient assay sensitivity. | 1. Confirm Receptor Expression: Verify H1 receptor expression in your cell line using methods like RT-PCR or Western blot. 2. Increase Concentration: Titrate the concentration of Antazoline upwards. 3. Optimize Assay: Optimize your assay parameters or choose a more sensitive readout for H1 receptor activity. |
Quantitative Data Summary
| Target | Compound | Metric | Value | Reference |
| On-Target | ||||
| Histamine H1 Receptor | Antazoline | - | First-generation antagonist | [1] |
| Off-Target | ||||
| Muscarinic Receptors | Various 1st Gen. Antihistamines | Ki | 5.0 - 38 nM (high affinity group) | [10][11] |
| Various 1st Gen. Antihistamines | Ki | 3,600 - 30,000 nM (low affinity group) | [10][11] | |
| Voltage-Gated Ca2+ Channels | Antazoline | - | Inhibition of P/Q- and N-type channels | [7] |
| Other Cellular Effects | ||||
| HBV DNA Inhibition | Antazoline | EC50 | 2.349 µM (Huh7 cells) | [9] |
| HBV DNA Inhibition | Antazoline | EC50 | 2.910 µM (HepAD38 cells) | [9] |
| Cytotoxicity | Antazoline | - | No significant cytotoxicity at 10 µM | [9] |
Experimental Protocols
Assessing On-Target H1 Receptor Antagonism: Intracellular Calcium Flux Assay
This protocol measures the ability of Antazoline to inhibit histamine-induced increases in intracellular calcium.
Materials:
-
Cells expressing the histamine H1 receptor
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence signal.
-
Agonist Stimulation: Add a pre-determined concentration of histamine (typically the EC80) to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence (or ratio for ratiometric dyes) to determine the intracellular calcium concentration. Plot the histamine-induced calcium response against the concentration of Antazoline to determine the IC50 value.
Assessing Off-Target Anticholinergic Effects: Muscarinic Receptor Antagonism Assay
This protocol is similar to the H1 antagonism assay but uses a muscarinic receptor agonist.
Materials:
-
Cells expressing a muscarinic receptor subtype (e.g., M1 or M3)
-
This compound
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine)
-
Calcium-sensitive fluorescent dye
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Follow steps 1-3 from the H1 antagonism protocol, but use cells expressing the muscarinic receptor of interest.
-
Signal Measurement: Place the plate in the fluorescence reader and record a baseline signal.
-
Agonist Stimulation: Add a pre-determined concentration of the muscarinic agonist and record the fluorescence signal.
-
Data Analysis: Analyze the data as described for the H1 antagonism assay to determine the IC50 of Antazoline for the muscarinic receptor.
Assessing Off-Target Calcium Channel Blockade
This protocol can be adapted to use specific pharmacological tools to isolate the activity of different calcium channel subtypes.
Materials:
-
Cells with endogenous or expressed voltage-gated calcium channels
-
This compound
-
Depolarizing agent (e.g., high concentration of KCl)
-
Calcium-sensitive fluorescent dye
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Follow steps 1-3 from the H1 antagonism protocol.
-
Signal Measurement: Place the plate in the fluorescence reader and record a baseline signal.
-
Depolarization: Add the depolarizing agent (e.g., KCl) to open voltage-gated calcium channels and record the resulting influx of calcium.
-
Data Analysis: Compare the calcium influx in the presence and absence of Antazoline to determine its inhibitory effect on voltage-gated calcium channels.
Visualizations
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 5. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of voltage-gated Ca2+ channels by antazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Antazoline Sulfate Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of Antazoline (B1665563) Sulfate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Antazoline Sulfate stock solutions?
A1: this compound is soluble in water and alcohol. For research purposes, especially in cell culture experiments, preparing a concentrated stock solution in a sterile, high-purity solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for preparing stock solutions of similar Antazoline salts, such as the hydrochloride and phosphate (B84403) forms.[1][2] When using an organic solvent like DMSO for biological experiments, ensure the final concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of Antazoline salts are generally not recommended for storage for more than one day.[3]
Q3: My this compound solution has turned a yellow or brownish color. What does this indicate?
A3: A color change in your this compound solution, particularly to a dark blue or violet color in highly acidic conditions, can be a sign of degradation.[4][5][6] The primary degradation pathway for Antazoline is hydrolysis, which can be influenced by pH, temperature, and light exposure.[4][5][6][7] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q4: I observed a precipitate in my this compound solution after dilution in my experimental buffer. What is the cause and how can I prevent it?
A4: Precipitation upon dilution is a common issue and can be attributed to several factors:
-
pH Shift: Antazoline is a weak base, and its solubility is pH-dependent.[1] The pH of your stock solution may be different from your experimental buffer. A significant shift in pH upon dilution can decrease the solubility of this compound, causing it to precipitate. Antazoline shows minimum degradation at a pH of around 5.0, and its degradation rate increases at higher pH values.[7]
-
"Solvent Shock": If you are diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in your experimental buffer may be higher than its solubility at that specific pH and temperature.
To prevent precipitation, you can try the following:
-
Add the stock solution dropwise to your buffer while gently vortexing to ensure rapid and thorough mixing.[1]
-
Prepare an intermediate dilution of your stock solution in your experimental buffer before making the final dilution.
-
If compatible with your experiment, adjust the pH of your final solution to be closer to the optimal stability range for Antazoline (around pH 5.0).[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | "Solvent shock" from rapid dilution of an organic stock solution into an aqueous buffer. High final concentration exceeding the solubility limit. Significant pH shift between the stock solution and the dilution buffer. | Add the stock solution slowly to the vortex of the diluent. Prepare an intermediate dilution step. Check and adjust the pH of the final solution if your experiment allows. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Delayed Precipitation in Culture Media | Evaporation of media in the incubator, leading to an increased concentration of the compound. Chemical degradation of Antazoline over time, forming less soluble degradation products. Interaction with components in the cell culture media. | Ensure proper humidification in the incubator and use sealed culture plates for long-term experiments.[1] Prepare fresh solutions for each experiment and avoid storing diluted solutions.[1] Test for potential interactions by observing the stability of this compound in the basal medium versus the complete medium with serum. |
| Loss of Compound Activity | Chemical degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light, repeated freeze-thaw cycles). Hydrolysis of the imidazoline (B1206853) ring, especially in neutral to alkaline solutions. | Store stock solutions in aliquots at -20°C or -80°C and protect from light. Prepare fresh working solutions before each experiment. Maintain the pH of the stock solution in the acidic range if possible. |
| Color Change in Solution | Degradation of the Antazoline molecule.[4][5][6] | Discard the solution and prepare a fresh stock. Ensure high-purity solvents and proper storage conditions. |
Data on Antazoline Stability
The stability of Antazoline is highly dependent on pH. Hydrolysis is the primary degradation pathway, and the rate of degradation is significantly influenced by the pH of the solution.
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 5.0 | Minimum degradation rate observed. | [7] |
| pH 3.0 - 7.4 | Formation of the hydrolysis product N-(2-aminoethyl)-2-(N-benzylanilino)acetamide occurs through acidic, non-catalyzed, and semi-alkaline hydrolysis. | [5][6][7] | |
| pH 0 - 2 | More complex degradation with the formation of a colorful intermediate. | [5][6][7] | |
| High pH | Hydrolysis is accelerated. | [8] | |
| Solvent for Stock Solution | DMSO | Antazoline HCl is soluble at ≥13.4 mg/mL. | [9] |
| Water | Antazoline Phosphate is soluble. | [1] | |
| Ethanol | Antazoline HCl is soluble. | [3] | |
| Storage of Solid Compound | -20°C | The solid form of Antazoline HCl is stable for ≥4 years. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, you would need 3.634 mg of this compound (Molar Mass: 363.43 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but be cautious about potential degradation at elevated temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Solution using HPLC
This is a general protocol and may require optimization for your specific equipment and experimental needs.
-
Preparation of Standards: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation:
-
Time Zero: Dilute your freshly prepared this compound stock solution to a known concentration within the calibration range using your experimental buffer (e.g., PBS, cell culture medium). This is your T=0 sample.
-
Incubation: Incubate your stock solution or diluted working solution under the conditions you wish to test (e.g., 37°C, room temperature, exposed to light).
-
Time Points: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and dilute it to the same concentration as the T=0 sample.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.[10]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer can be adjusted to optimize separation.[10]
-
Detection: Use a UV detector set at the maximum absorbance wavelength of Antazoline (around 244 nm and 289 nm).[3]
-
Injection: Inject equal volumes of your standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of your standards.
-
Determine the concentration of this compound in your samples at each time point by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to assess stability. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: this compound as an H1 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 84803-70-3 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Synthesis and identification of the primary degradation product in a commercial ophthalmic formulation using NMR, MS, and a stability-indicating HPLC method for antazoline and naphazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antazoline Sulfate in Arrhythmia Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Antazoline (B1665563) Sulfate in arrhythmia models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, presenting them in a question-and-answer format.
Issue 1: Suboptimal or No Efficacy of Antazoline Sulfate in Terminating Atrial Fibrillation (AF).
-
Question: My atrial fibrillation model is not responding to this compound administration. What are the potential reasons and troubleshooting steps?
-
Answer: Several factors can contribute to a lack of response to this compound. Consider the following:
-
Inadequate Dosage: The antiarrhythmic effects of antazoline are dose-dependent.[1] Ensure the administered dose is within the effective range reported in literature. Intravenous boluses of 50-100 mg, up to a cumulative dose of 250-300 mg, have been used in clinical settings.[1]
-
Drug Administration Protocol: The method and rate of administration can influence drug efficacy. In human studies, antazoline is often given in consecutive intravenous boluses of 100 mg injected over 1 minute with 2-minute intervals.[2] For in vitro models, ensure adequate perfusion and equilibration time.
-
Model-Specific Factors: The underlying substrate of the arrhythmia model is critical. Antazoline has shown high efficacy in models of paroxysmal AF.[3][4][5] In persistent AF or models with significant structural heart disease, its efficacy may be reduced.[6]
-
Concomitant Medications: The presence of other agents can influence antazoline's effects. For instance, co-administration of acetylcholine (B1216132) and isoproterenol (B85558) is used to enhance AF inducibility in experimental rabbit heart models.[7] The baseline electrophysiological environment will impact antazoline's actions.
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check your calculations and administration protocol against established literature for your specific model.[4][8]
-
Characterize Your Model: Ensure your arrhythmia model is appropriate for studying the effects of antazoline. Models of paroxysmal, vagally-mediated, or adrenergically-driven AF may be more responsive.
-
Control for Confounding Variables: Maintain consistent anesthesia, physiological temperature, and electrolyte concentrations, as these can all affect cardiac electrophysiology.
-
Consider Combination Therapy: In refractory cases, though not standard practice for antazoline, exploring combinations with other antiarrhythmic drugs could be a research avenue. However, this requires careful consideration of potential drug-drug interactions.
-
Issue 2: Unexpected Proarrhythmic Effects or Adverse Hemodynamic Changes.
-
Question: I am observing proarrhythmic events or significant hemodynamic instability after administering this compound. What should I do?
-
Answer: While generally considered safe, antazoline can have side effects.
-
Proarrhythmia: Antazoline prolongs the QRS and QT intervals, which can create a substrate for re-entrant arrhythmias.[2][6][9][10] A potential risk of conversion to 1:1 atrial flutter exists, similar to other Class I antiarrhythmic drugs.[6]
-
Hemodynamic Effects: Antazoline can cause a decrease in stroke volume, indicating a negative inotropic effect.[1][2][9][10] It may also lead to a transient increase in heart rate due to its anticholinergic properties.[2]
Troubleshooting and Monitoring:
-
Continuous ECG Monitoring: Closely monitor the ECG for excessive QT prolongation, development of new arrhythmias, or changes in arrhythmia morphology.[8]
-
Hemodynamic Monitoring: Continuously measure blood pressure and, if possible, cardiac output to detect any significant negative hemodynamic effects.[2][8]
-
Dose Adjustment: If adverse effects are observed, consider reducing the dose or the rate of administration.
-
Reversibility: Most adverse effects of antazoline are reported to be transient and resolve after discontinuing the infusion.[6]
-
Resuscitation Readiness: In in vivo experiments, ensure that appropriate resuscitation equipment is readily available.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as an antiarrhythmic agent?
A1: The precise antiarrhythmic mechanism of antazoline is not fully understood, but it is known to have multiple actions.[2] It is considered a first-generation antihistamine with quinidine-like, Class I antiarrhythmic properties.[6] Its primary effects are the prolongation of conduction and repolarization.[2] This is evidenced by a significant increase in the P wave duration, QRS complex, and QT interval.[2][9][10] Antazoline also increases the atrial effective refractory period (aERP) more than the atrial action potential duration (aAPD), leading to an increase in post-repolarization refractoriness, which is a key antiarrhythmic mechanism.[7]
Q2: In which arrhythmia models is this compound most effective?
A2: Antazoline has demonstrated high efficacy in terminating recent-onset or paroxysmal atrial fibrillation.[3][5][11] In an experimental rabbit heart model, antazoline completely suppressed AF induced by a combination of acetylcholine and isoproterenol.[7] It has also been shown to be effective in terminating AF induced during electrophysiological procedures.[1][6] Its effectiveness in ventricular arrhythmias is less established, though early studies showed some benefit in suppressing premature ventricular contractions.[6][12]
Q3: What are the expected electrophysiological effects of this compound?
A3: Antazoline administration leads to several measurable changes in cardiac electrophysiology:
-
Prolongation of:
-
No significant effect on:
Q4: Are there known alternatives to this compound if it proves ineffective?
A4: Yes, several other antiarrhythmic drugs are used for pharmacological cardioversion of atrial fibrillation, including:
-
Amiodarone: A Class III antiarrhythmic with broad-spectrum actions.[13][14]
-
Flecainide: Another Class Ic antiarrhythmic.[6]
-
Vernakalant: An atrial-selective antiarrhythmic.[6]
For ventricular arrhythmias, other options include procainamide, sotalol, and mexiletine.[15] In some cases, non-pharmacological approaches like catheter ablation or electrical cardioversion may be considered.[16]
Data Presentation
Table 1: Electrophysiological Effects of Intravenous Antazoline in Humans
| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) | P-value | Reference |
| P wave duration (ms) | 101 ± 10 | 110 ± 16 | < 0.05 | [2] |
| QRS duration (ms) | 101 ± 12 | 107 ± 12 | < 0.05 | [2] |
| QTcF interval (ms) | 403 ± 21 | 448 ± 27 | < 0.05 | [2] |
| Heart Rate (bpm) | 62 ± 9 | 70 ± 11 | < 0.05 | [2] |
| RA-ERP (ms) | 213.3 ± 28.5 | 240.7 ± 34.3 | < 0.05 | [4] |
| LA-ERP (ms) | 218.7 ± 26.4 | 248.0 ± 31.7 | < 0.05 | [4] |
| HV interval (ms) | 47.9 ± 6.6 | 51.3 ± 6.3 | < 0.05 | [4] |
| AH interval (ms) | 81.3 ± 18.2 | 80.9 ± 17.6 | NS | [4] |
RA-ERP: Right Atrial Effective Refractory Period; LA-ERP: Left Atrial Effective Refractory Period; HV interval: His-Ventricular interval; AH interval: Atrial-His interval; NS: Not Significant.
Table 2: Hemodynamic Effects of Intravenous Antazoline in Healthy Volunteers
| Parameter | Baseline (mean ± SD) | After Antazoline (mean ± SD) | P-value | Reference |
| Stroke Volume (ml) | 94.9 ± 21.8 | 82.4 ± 19.6 | < 0.05 | [2] |
| Cardiac Output (L/min) | 5.8 ± 1.2 | 5.7 ± 1.2 | NS | [2] |
| Systolic Blood Pressure (mmHg) | 125 ± 11 | 123 ± 10 | NS | [2] |
| Diastolic Blood Pressure (mmHg) | 75 ± 6 | 76 ± 8 | NS | [2] |
NS: Not Significant.
Experimental Protocols
In Vivo Electrophysiology Study Protocol (Adapted from Human Studies)
-
Animal Preparation: Anesthetize the animal model (e.g., rabbit, canine) and ensure adequate ventilation.
-
Catheter Placement: Under fluoroscopic guidance, place multipolar electrophysiology catheters in the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).[8]
-
Baseline Measurements: Perform standard electrophysiological measurements including sinus node recovery time (SNRT), atrioventricular (AV) nodal function (AH and HV intervals, Wenckebach cycle length), and atrial and ventricular effective refractory periods (AERP, VERP). Record baseline surface ECG parameters (P wave, PR, QRS, QT intervals).[8]
-
Arrhythmia Induction: If studying arrhythmia termination, induce the target arrhythmia (e.g., atrial fibrillation) using programmed electrical stimulation (e.g., burst atrial pacing).
-
Antazoline Administration: Administer this compound intravenously, typically in incremental boluses (e.g., adapting the human dose of 100 mg per bolus to the animal's weight and physiology).[4]
-
Post-Administration Measurements: Repeat all baseline electrophysiological and ECG measurements at predefined intervals after each bolus and following the final dose to assess the drug's effects.[4][8]
-
Data Analysis: Analyze changes in electrophysiological parameters and arrhythmia duration/termination success.
Visualizations
Caption: Workflow for an in vivo electrophysiology study of Antazoline.
Caption: Postulated mechanism of action of this compound.
References
- 1. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mp.pl [mp.pl]
- 7. Effective suppression of atrial fibrillation by the antihistaminic agent antazoline: First experimental insights into a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jppres.com [jppres.com]
- 10. Antazoline-insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 12. Antazoline in the treatment of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mp.pl [mp.pl]
- 14. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Arrhythmia: Alternative treatments and possible side effects [medicalnewstoday.com]
Technical Support Center: Enhancing the Bioavailability of Antazoline Sulfate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Antazoline (B1665563) Sulfate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Antazoline Sulfate and what are the primary challenges in enhancing it?
A1: There is limited published data on the oral bioavailability of this compound. However, as a water-soluble compound, it is likely a Biopharmaceutics Classification System (BCS) Class 3 drug (high solubility, low permeability). The primary challenge for BCS Class 3 drugs is typically poor absorption across the gastrointestinal membrane rather than poor dissolution. Therefore, strategies should focus on improving its permeation through the intestinal epithelium. Studies on other first-generation antihistamines, such as diphenhydramine, have shown poor and variable oral absorption in animal models like dogs and horses, which may suggest similar challenges for Antazoline.[1][2]
Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A2: The choice of animal model depends on the specific research question and available resources.
-
Rats: Are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Several studies have utilized rats for evaluating the oral bioavailability of antihistamine formulations.[3][4]
-
Dogs: Beagle dogs are also a common model for pharmacokinetic studies due to their larger size, which allows for serial blood sampling, and their gastrointestinal physiology can be more predictive of humans in some cases.[5][6][7][8]
-
Rabbits: Have also been used for pharmacokinetic studies of various drugs, including oral and sublingual formulations.[9][10][11][12][13]
It is crucial to consider species-specific differences in metabolism and gastrointestinal physiology when extrapolating results to humans.
Q3: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
A3: The key pharmacokinetic parameters to determine in an in vivo bioavailability study include:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration. This requires data from both oral and intravenous administration of this compound.
Q4: How can I analyze this compound concentrations in animal plasma?
A4: A validated high-performance liquid chromatography (HPLC) method with UV detection is a suitable and commonly used technique for the determination of antazoline in plasma.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and selectivity.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Initial Animal Studies
Potential Cause: Poor membrane permeability of this compound.
Troubleshooting Steps:
-
Confirm BCS Classification: While suspected to be BCS Class 3, it is advisable to perform in vitro permeability studies using Caco-2 cell monolayers to confirm low permeability.
-
Employ Permeation Enhancers: Incorporate GRAS (Generally Recognized as Safe) permeation enhancers into the formulation. These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.
-
Utilize Lipid-Based Drug Delivery Systems: Although this compound is water-soluble, formulating it in a self-emulsifying drug delivery system (SEDDS) can enhance its absorption. The surfactants and lipids in SEDDS can improve membrane fluidity and promote lymphatic transport, potentially bypassing first-pass metabolism.
-
Develop Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation at the site of absorption, providing a longer window for the drug to permeate the intestinal mucosa.
Issue 2: High Variability in Plasma Concentrations Between Animals
Potential Cause: Inconsistent gastric emptying, intestinal motility, or formulation performance.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Ensure all animals are in the same state (e.g., fasted overnight) before drug administration, as food can significantly impact drug absorption.[7]
-
Dosing Procedure: Use a consistent oral gavage technique to ensure accurate and complete dose administration.
-
-
Optimize Formulation for Robustness:
-
SEDDS: A well-formulated SEDDS should spontaneously form a microemulsion upon contact with gastrointestinal fluids, which can reduce variability compared to simple suspensions.
-
Controlled-Release Formulations: Consider developing a controlled-release formulation to provide a more consistent rate of drug release and absorption. Ion-exchange resins have been used for controlled release of other antihistamines like chlorpheniramine.[14]
-
-
Evaluate Formulation Stability: Ensure the formulation is stable and that the drug remains dissolved or uniformly suspended until the time of administration.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Rats
Objective: To prepare a liquid SEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of the oil, surfactant, and co-surfactant with water. The area where clear, stable microemulsions form is the desired formulation range.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the proportions determined from the phase diagram.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until it is completely dissolved.
-
Allow the formulation to cool to room temperature.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle agitation and record the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vivo Administration: The prepared liquid SEDDS can be administered to rats via oral gavage at the desired dose.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an enhanced this compound formulation compared to a control (e.g., aqueous solution).
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
Study Design: A parallel or crossover study design can be used.
-
Group 1 (Control): Receives this compound in an aqueous solution.
-
Group 2 (Test): Receives the enhanced this compound formulation (e.g., SEDDS).
-
Group 3 (Intravenous): Receives this compound intravenously to determine absolute bioavailability.
Methodology:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dose Administration:
-
Oral Groups: Administer the respective formulations via oral gavage.
-
Intravenous Group: Administer the drug solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using appropriate software. Calculate the relative bioavailability of the test formulation compared to the control and the absolute bioavailability compared to the intravenous administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁N₃O₄S | PubChem |
| Molecular Weight | 363.4 g/mol | PubChem |
| Solubility | Soluble in water and alcohol | Smolecule |
Table 2: Example Pharmacokinetic Data from a Hypothetical Rat Study
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Solution | 150 ± 25 | 1.0 ± 0.2 | 600 ± 90 | 100 (Reference) |
| SEDDS Formulation | 450 ± 60 | 0.5 ± 0.1 | 1800 ± 210 | 300 |
Visualizations
Diagram 1: General Workflow for Enhancing Oral Bioavailability
Caption: Workflow for improving this compound bioavailability.
Diagram 2: Signaling Pathway of Permeation Enhancement
Caption: Mechanism of paracellular permeation enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. madbarn.com [madbarn.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Determination of antazoline hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intravenous and oral pharmacokinetics of lotilaner in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of parenteral and oral sustained-release morphine sulphate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of rabbits for GI drug absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jpionline.org [jpionline.org]
- 14. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Antazoline Sulfate and Ketotifen in Mast Cell Stabilization Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Antazoline Sulfate and Ketotifen, focusing on their performance in mast cell stabilization assays. The information is intended to assist researchers in selecting the appropriate compound for their studies and to provide context for the interpretation of experimental results. While both compounds are recognized for their antihistaminic properties, their efficacy and mechanisms as mast cell stabilizers can differ.
Overview and Mechanism of Action
Ketotifen is a well-established second-generation H1-antihistamine that also possesses potent mast cell stabilizing properties.[1][2] Its dual mechanism of action makes it a valuable tool in the management of allergic conditions.[1][2] Ketotifen effectively inhibits the release of inflammatory mediators, such as histamine (B1213489), leukotrienes, and various cytokines, from mast cells by preventing their degranulation.[3][4] This stabilization is achieved, in part, by blocking calcium channels that are essential for the degranulation process.[4][5]
This compound , a first-generation H1-antihistamine, is primarily known for its competitive antagonism of histamine H1 receptors.[6] While some literature categorizes it as having mast cell stabilizing effects, detailed quantitative data on this specific activity is less prevalent compared to Ketotifen.[7][8][9] Its primary role in allergic conjunctivitis is often attributed to its potent H1 receptor blockade.[8]
Comparative Efficacy in Mast Cell Stabilization
Data Summary Table
| Compound | Target | Reported Efficacy in Mast Cell Stabilization | Notes |
| Ketotifen | H1 Receptor, Mast Cell Stabilizer | - Inhibited histamine and tryptase release from human conjunctival mast cells by 90% or more at concentrations of approximately 10⁻¹¹ to 10⁻⁴ M.[10] - Demonstrates dose-dependent inhibition of exocytosis in rat peritoneal mast cells.[11] | Possesses a dual mechanism of action, contributing to both immediate and long-term control of allergic responses.[1][2] |
| This compound | H1 Receptor | - Primarily characterized as an H1-antihistamine.[6] - Listed as a mast cell stabilizer in some pharmacological classifications, but specific quantitative data on degranulation inhibition (e.g., IC50) is limited in publicly available research.[7][8] | Often used in combination with vasoconstrictors for the symptomatic relief of allergic conjunctivitis.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess mast cell stabilization.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Principle: Mast cells, upon activation, release the contents of their granules, including β-hexosaminidase. The activity of this enzyme in the cell supernatant can be measured using a colorimetric or fluorometric substrate. The reduction in β-hexosaminidase release in the presence of a test compound indicates its mast cell stabilizing activity.[11][12]
Detailed Protocol:
-
Cell Culture:
-
Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.
-
Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Sensitization (for IgE-mediated degranulation):
-
Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
Add 200 µL of Tyrode's buffer containing various concentrations of the test compound (this compound or Ketotifen) or vehicle control to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (1 µg/mL) to each well.
-
For a positive control (maximum release), lyse a separate set of cells with 0.1% Triton X-100.
-
For a negative control (spontaneous release), add buffer instead of the antigen.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 1000 rpm for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of a stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
The percentage of inhibition is then calculated as:
-
% Inhibition = [1 - (% Release with compound / % Release without compound)] x 100
-
-
Visualizations
Experimental Workflow for Mast Cell Stabilization Assay
Caption: Workflow of an in vitro mast cell stabilization assay.
Signaling Pathways in Mast Cell Degranulation
Caption: Mast cell degranulation signaling and drug intervention points.
Conclusion
Both this compound and Ketotifen are effective H1-antihistamines. However, Ketotifen is more extensively characterized as a potent mast cell stabilizer with a dual mechanism of action that includes the inhibition of mast cell degranulation. While Antazoline is also considered to have mast cell stabilizing properties, there is a notable lack of specific quantitative data in the scientific literature to allow for a direct and detailed comparison with Ketotifen in this regard. For researchers specifically investigating mast cell stabilization, Ketotifen offers a more robustly documented profile. Further head-to-head studies are warranted to definitively compare the mast cell stabilizing efficacy of these two compounds.
References
- 1. bodyofharmony.com [bodyofharmony.com]
- 2. Best Antihistamine For Mast Cell Activation Syndrome (MCAS) [drbrucehoffman.com]
- 3. The Mast Cell Stabilizer Ketotifen Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 6. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Topical antihistamines and mast cell stabilisers for treating seasonal and perennial allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mast cell stabilizer modulates Sirt1/Nrf2/TNF pathway and inhibits oxidative stress, inflammation, and apoptosis in rat model of cyclophosphamide hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antazoline Sulfate and Olopatadine in Allergic Conjunctivitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antazoline (B1665563) Sulfate and Olopatadine (B1677272) in the context of allergic conjunctivitis models. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the key differentiators between these two therapeutic agents.
Overview of Mechanisms of Action
Antazoline is a first-generation H1 receptor antagonist, primarily functioning by competitively blocking the action of histamine (B1213489) on H1 receptors.[1][2][3][4][5][6][7][8] This action mitigates the classic symptoms of allergic reaction such as itching and vasodilation. Olopatadine, a second-generation agent, exhibits a dual mechanism of action. It is a selective H1 receptor antagonist and also stabilizes mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[9][10][11][12][13][14]
Signaling Pathway of Histamine H1 Receptor Antagonism
The binding of histamine to its H1 receptor on conjunctival epithelial and nerve cells activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the classic allergic symptoms of itching and redness. Both Antazoline and Olopatadine act as competitive antagonists at the H1 receptor, blocking this pathway.
Signaling Pathway of Mast Cell Degranulation
The cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. This process involves the activation of tyrosine kinases (Syk and Lyn), leading to the phosphorylation of adaptor proteins and the eventual fusion of granules with the cell membrane. Olopatadine's mast cell stabilizing effect inhibits this cascade, reducing the release of these mediators.
Comparative Efficacy Data
Direct head-to-head clinical trials focusing solely on Antazoline Sulfate versus Olopatadine are limited in the publicly available literature. However, a multicenter, single-masked, randomized study by Ciprandi et al. (2004) provides comparative data for a naphazoline/antazoline combination and olopatadine among other treatments for allergic conjunctivitis.
| Efficacy Parameter | Naphazoline/Antazoline | Olopatadine |
| Good Improvement in Symptoms (Week 1) | Not explicitly stated | 33% of patients |
| Good Improvement in Symptoms (Week 4) | < 70% of patients | ≥ 70% of patients |
| Tolerability (Discomfort after instillation) | Higher discomfort | Lower discomfort |
| Data adapted from Ciprandi G, et al. (2004). |
Furthermore, a study by Yanni et al. investigated the anti-inflammatory potential of several topical ocular antihistamines by measuring the inhibition of histamine-stimulated cytokine secretion from human conjunctival epithelial cells.
| Anti-inflammatory Parameter | Antazoline | Olopatadine |
| H1-binding affinity (Ki, nmol/L) | 32-39 | 32-39 |
| Inhibition of IL-6 secretion (IC50, nmol/L) | >1000 | 1.7-5.5 |
| Inhibition of IL-8 secretion (IC50, nmol/L) | >1000 | 1.7-5.5 |
| Data adapted from Yanni JM, et al. |
These data suggest that while both drugs have similar H1-binding affinities, Olopatadine is significantly more potent in inhibiting the secretion of pro-inflammatory cytokines.
Experimental Protocols
The Conjunctival Allergen Challenge (CAC) model is a standardized method used to evaluate the efficacy of anti-allergic eye drops.
Typical Conjunctival Allergen Challenge (CAC) Protocol
1. Subject Selection: Participants with a history of allergic conjunctivitis and positive skin tests to specific allergens are recruited.
2. Allergen Titration (Visit 1): Increasing concentrations of an allergen are instilled into the conjunctival sac until a predefined level of allergic response (e.g., moderate itching and redness) is achieved. This determines the challenge dose for subsequent visits.
3. Confirmation (Visit 2): The previously determined allergen dose is administered to confirm a reproducible allergic reaction.
4. Treatment and Challenge (Visit 3): Subjects are randomized to receive the investigational drug (e.g., this compound or Olopatadine) or placebo in a double-masked fashion. After a specified period, the allergen is instilled.
5. Efficacy Assessment: Ocular signs and symptoms, such as itching, redness, chemosis, and tearing, are graded by trained observers at various time points post-challenge (e.g., 3, 5, 10, and 20 minutes).
Summary and Conclusion
The available evidence indicates that Olopatadine offers a broader mechanism of action compared to this compound, combining both H1 receptor antagonism and mast cell stabilization.[9][10][11][12][13][14] This dual action likely contributes to its superior efficacy in controlling both the early and late phases of the allergic response.
Clinical data, although limited in direct head-to-head comparisons, suggest that Olopatadine provides better symptomatic relief and is better tolerated than the combination of antazoline and a vasoconstrictor.[15] Furthermore, in vitro data demonstrates Olopatadine's potent anti-inflammatory effects by inhibiting cytokine secretion, a property not observed with Antazoline at clinically relevant concentrations.
For researchers and drug development professionals, Olopatadine represents a more advanced therapeutic agent for allergic conjunctivitis due to its dual mechanism of action and demonstrated superior efficacy and tolerability profile in clinical and preclinical models. Future research with direct, well-controlled comparative trials would be beneficial to further quantify the differences in performance between these two compounds.
References
- 1. Understanding Ophthalmic Antihistamines and Histamine Receptors [reviewofcontactlenses.com]
- 2. Clinical efficacy of olopatadine vs epinastine ophthalmic solution in the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjunctival allergen challenge: models in the investigation of ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined analysis of two studies using the conjunctival allergen challenge model to evaluate olopatadine hydrochloride, a new ophthalmic antiallergic agent with dual activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of allergic conjunctivitis: results of a 1-month, single-masked randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mast cell - Wikipedia [en.wikipedia.org]
- 10. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Different activation signals induce distinct mast cell degranulation strategies [jci.org]
- 12. Minsky DTIC [dtic.minsky.ai]
- 13. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Targets in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy of olopatadine 0.1% ophthalmic solution versus levocabastine 0.05% ophthalmic suspension using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antazoline Sulfate and Propafenone in Arrhythmia: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety of Antazoline (B1665563) Sulfate and propafenone (B51707) for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Intravenous antazoline and propafenone have both demonstrated efficacy in the acute conversion of paroxysmal AF to sinus rhythm. A head-to-head randomized controlled trial, the AnProAF study, found that intravenous antazoline was comparable to intravenous propafenone in terms of successful cardioversion rates for nonvalvular paroxysmal AF in patients without heart failure.[1][2] Notably, antazoline exhibited a significantly faster median time to conversion.[1][2] While both drugs have comparable rates of severe adverse events, the profiles of these events differ. This guide will delve into the quantitative data, experimental protocols, and mechanistic pathways of both agents.
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from comparative studies of antazoline and propafenone.
Table 1: Efficacy of Intravenous Antazoline vs. Propafenone for Paroxysmal Atrial Fibrillation (AnProAF Study)
| Efficacy Endpoint | Antazoline (up to 300 mg) | Propafenone (up to 140 mg) | p-value |
| Successful AF Conversion | 63% (29/46 patients) | 52.1% (25/48 patients) | 0.39 |
| Median Time to Conversion | 10 minutes | 30 minutes | 0.03 |
Source: Karwowski et al. (2024)[1][2]
Table 2: Adverse Events in the AnProAF Study
| Adverse Event | Antazoline (n=46) | Propafenone (n=48) |
| Severe Adverse Events | 10.8% (5 patients) | 10.4% (5 patients) |
| Hot Flushes | 34.8% | 6.2% |
| Bradycardia (<45 bpm) | 3 patients | 3 patients |
| Hypotension | Not specified | Not specified |
| Atrial Flutter with 1:1 Conduction | 1 patient | Not specified |
Source: Karwowski et al. (2024)[2][3]
Observational studies have reported varied success rates. One retrospective study suggested a higher success rate for antazoline (71.6%) compared to propafenone (55.1%).[4][5] However, a propensity score-matched registry analysis indicated comparable efficacy between antazoline (78.3%) and propafenone (72.7%).[6][7]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the results. The following is a detailed protocol based on the AnProAF randomized, double-blind study.
AnProAF Study Protocol
-
Study Design: A single-center, randomized, double-blind study.[1][2]
-
Inclusion Criteria: Patients with nonvalvular paroxysmal AF lasting less than 48 hours who were in a stable cardiopulmonary condition and eligible for pharmacological cardioversion.[1][2]
-
Randomization: Patients were randomly assigned to receive either intravenous antazoline or intravenous propafenone.[1][2]
-
Drug Administration:
-
Antazoline Group: Received boluses of 100 mg of antazoline diluted to 20 ml every 10 minutes, up to a total dose of 300 mg.[3][8]
-
Propafenone Group: Received two boluses of 70 mg of propafenone in 20 ml every 10 minutes (total dose of 140 mg), followed by a third bolus of 20 ml of 0.9% NaCl.[3][8]
-
Drug administration was stopped upon conversion to sinus rhythm, occurrence of an adverse event, or conversion to a different supraventricular arrhythmia.[3][8]
-
-
Primary Endpoint: Conversion of AF to sinus rhythm confirmed by a 12-lead ECG at the end of a 3-hour observation period.[3]
-
Secondary Endpoints: Time to conversion and the return of sinus rhythm immediately at the end of the drug infusion.[3]
-
Safety Endpoints: Included death, atrioventricular conduction disturbances, sustained supraventricular arrhythmia other than AF, new complex ventricular arrhythmia, heart rate greater than 180 bpm, systolic blood pressure below 90 mm Hg, chest pain, nausea/vomiting, headache, hot flush, drowsiness, and QTc prolongation.[3]
Mechanistic Signaling Pathways
The antiarrhythmic effects of antazoline and propafenone are mediated through their interaction with cardiac ion channels.
Propafenone is a Class IC antiarrhythmic agent that primarily acts by blocking the fast inward sodium channels (INa) in cardiac cells.[9][10][11] This action reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction in the atria, AV node, and ventricles.[10] Propafenone also exhibits weak beta-adrenergic blocking properties.[9][10]
Antazoline is a first-generation antihistamine with antiarrhythmic properties.[12] Its precise mechanism is not fully elucidated but is believed to involve a multichannel blockade, including effects on both sodium and potassium channels, similar to some Class I and Class III antiarrhythmic agents.[13] Electrophysiological studies have shown that antazoline prolongs the P wave, QRS complex, and QT interval, indicating effects on both cardiac conduction and repolarization.[14][15][16]
Visualizations
References
- 1. Efficacy and safety of antazoline vs propafenone for conversion of paroxysmal atrial fibrillation to sinus rhythm: a randomized, double-blind study (AnProAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. mp.pl [mp.pl]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mp.pl [mp.pl]
- 7. scispace.com [scispace.com]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 9. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 10. Antiarrhythmic drugs: Propafenone | Pharmacology Mentor [pharmacologymentor.com]
- 11. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. Intravenous antazoline, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jppres.com [jppres.com]
- 15. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Antazoline Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anti-inflammatory effects of Antazoline Sulfate. Due to a lack of specific in vivo studies quantifying the direct anti-inflammatory properties of this compound beyond its established antihistaminic action, this document outlines standardized experimental protocols and presents comparative data for well-characterized anti-inflammatory agents. This will enable researchers to design and execute robust in vivo studies to elucidate the anti-inflammatory potential of this compound.
Introduction to Antazoline and its Putative Anti-inflammatory Action
Antazoline is a first-generation histamine (B1213489) H1 receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of histamine on capillaries, bronchial smooth muscle, and other tissues, thereby mitigating allergic reactions.[1][2] While its anti-allergic effects are well-documented, the broader anti-inflammatory properties of first-generation antihistamines are also recognized, though less extensively studied for Antazoline specifically.[1][4] These properties may extend beyond simple histamine blockade and could involve the modulation of pro-inflammatory mediators and inflammatory cell activity.[4][5]
Comparative Anti-inflammatory Agents
To objectively assess the anti-inflammatory efficacy of this compound, it is essential to compare its performance against established anti-inflammatory drugs with different mechanisms of action. This guide includes data for:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.
In Vivo Models for Assessing Acute Inflammation
The following are standard and well-validated in vivo models for screening and characterizing potential anti-inflammatory agents.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The early phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (3-5 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.[6][7]
Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid to the mouse ear induces a rapid and potent inflammatory response characterized by edema.[8] This model is particularly useful for evaluating inhibitors of arachidonic acid metabolism, including both cyclooxygenase and lipoxygenase pathways.[9]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of a test compound to reduce acute inflammation in the rat paw.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Dexamethasone, 10 mg/kg)
-
Vehicle control (e.g., saline)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (various doses).
-
Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally, orally) 30-60 minutes before carrageenan injection.[6]
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Arachidonic Acid-Induced Ear Edema in Mice
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound on arachidonic acid-induced inflammation.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Arachidonic acid solution (e.g., 10 mg/20 µL in acetone)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle control (e.g., acetone)
-
Micropipette
-
Biopsy punch (e.g., 6 mm)
-
Analytical balance
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups.
-
For topical administration, apply the test compound or reference drug (in a suitable vehicle) to both surfaces of the right ear 30 minutes before arachidonic acid application. For systemic administration, administer the compounds 30-60 minutes prior.
-
Apply 20 µL of the arachidonic acid solution to both the inner and outer surfaces of the right ear. The left ear serves as a control.
-
After a set time (e.g., 1 hour), sacrifice the animals by cervical dislocation.
-
Cut a 6 mm diameter disc from both the right (treated) and left (control) ears using a biopsy punch.
-
Weigh the ear discs immediately.
-
The difference in weight between the right and left ear discs is a measure of the edema.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
The following tables summarize representative data for standard anti-inflammatory drugs in the described models. These tables can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM (at 3 hours) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Dexamethasone | 10 | 0.32 ± 0.03 | 62.35 |
Data is hypothetical and based on typical results from published studies for illustrative purposes.[6]
Table 2: Effect of Indomethacin on Arachidonic Acid-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Mean Edema (mg) ± SEM | % Inhibition |
| Vehicle Control | - | 12.5 ± 1.2 | - |
| Indomethacin | 1 | 5.8 ± 0.7 | 53.6 |
Data is hypothetical and based on typical results from published studies for illustrative purposes.[10]
Mechanistic Pathways and Experimental Workflows
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in the inflammatory process targeted by anti-inflammatory drugs.
Caption: Key pathways in inflammation and targets of anti-inflammatory drugs.
Experimental Workflow Diagrams
The following diagrams outline the workflow for the in vivo experiments described.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Arachidonic Acid-Induced Ear Edema Assay.
Conclusion
While this compound is primarily recognized for its antihistamine properties, its potential as a broader anti-inflammatory agent warrants further investigation. The experimental models and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate the in vivo anti-inflammatory effects of this compound. By employing these standardized protocols, it will be possible to generate the quantitative data necessary to objectively compare its efficacy against established anti-inflammatory drugs and to elucidate its potential mechanisms of action beyond H1 receptor antagonism.
References
- 1. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic interleukin I administration suppresses arachidonic acid-induced ear oedema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antihistamines and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonic acid metabolites in experimental otitis media and effects of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Antazoline Sulfate and Other First-Generation Antihistamines for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of Antazoline Sulfate with other prominent first-generation antihistamines. This analysis is supported by available experimental data on receptor binding, clinical efficacy, and side-effect profiles.
First-generation antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades. These compounds primarily function by antagonizing the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine released during an allergic response.[1] However, their clinical utility is often tempered by a lack of receptor selectivity and their ability to cross the blood-brain barrier, leading to a range of off-target effects.[1][2] Antazoline, an ethylenediamine (B42938) derivative, is a classic example of this drug class, frequently used in ophthalmic preparations for allergic conjunctivitis.[3] This guide will compare the pharmacological and clinical profile of this compound with other well-known first-generation antihistamines like Diphenhydramine and Chlorpheniramine.
Mechanism of Action: H1 Receptor Inverse Agonism
First-generation antihistamines, including Antazoline, are now understood to be inverse agonists rather than simple antagonists at the H1 receptor.[1] This means they bind to the inactive conformation of the H1 receptor, shifting the equilibrium towards the inactive state and thus reducing the constitutive activity of the receptor.[1] This action blocks the downstream signaling cascade initiated by histamine, which involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the physiological effects of histamine, such as increased vascular permeability and smooth muscle contraction.
Comparative Quantitative Data
A direct quantitative comparison of this compound with other first-generation antihistamines is challenging due to a lack of comprehensive head-to-head studies. The following tables summarize the available data.
Table 1: Receptor Binding Affinity (Ki in nM)
| Antihistamine | H1 Receptor | Muscarinic Receptors | Adrenergic Receptors | Serotonergic Receptors |
| Antazoline | Data not available | Data not available | Data not available | Data not available |
| Diphenhydramine | 1.1 | M1: 21, M2: 120, M3: 130 | α1: 78 | 5-HT2A: 33 |
| Chlorpheniramine | 0.8 | M1: 280, M2: 1400 | α1: 160 | 5-HT1A: 530 |
| Promethazine | 0.1 | M1: 2.2, M2: 16, M3: 5.5 | α1: 2.6 | 5-HT2A: 0.6 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Anticholinergic Activity (pA2 values)
| Antihistamine | In Vitro Anticholinergic Potency (pA2) |
| Cyproheptadine | 8.2 ± 0.4 |
| Promethazine | >8.0 |
| Diphenhydramine | 7.7 ± 0.1 |
| Chlorpheniramine | 6.8 ± 0.1 |
| Antazoline | Data not available |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.[4]
Table 3: Comparative Side Effect Profile (Qualitative Scoring)
| Antihistamine | Sedative Effect | Anticholinergic Effect |
| Antazoline | ++ | ++ |
| Diphenhydramine | +++ | +++ |
| Chlorpheniramine | ++ | ++ |
| Promethazine | ++++ | +++ |
Scoring: + (mild) to ++++ (strong). This is a qualitative representation based on clinical observations.[3]
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
The determination of binding affinities (Ki values) for antihistamines at various receptors is typically performed using radioligand binding assays.
Objective: To quantify the affinity of a test compound (e.g., Antazoline) for a specific receptor (e.g., H1 receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]pyrilamine for the H1 receptor).
-
The unlabeled test compound (antihistamine) at various concentrations.
-
Assay buffer and a filtration apparatus.
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated together in the assay buffer. This allows for competition between the radioligand and the test compound for binding to the receptor.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Assessment of Sedative and Anticholinergic Effects
The central nervous system and anticholinergic side effects of first-generation antihistamines are significant clinical considerations.[5]
Methods for Assessing Sedation:
-
Objective Tests:
-
Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day.
-
Psychomotor Performance Tests: Tasks such as the Digit Symbol Substitution Test (DSST) and Critical Flicker Fusion (CFF) test assess cognitive and motor skills.[6]
-
Driving Simulators: Provide a controlled environment to evaluate the impact of a drug on driving performance.
-
-
Subjective Tests:
-
Visual Analog Scales (VAS): Subjects rate their level of sleepiness on a continuous scale.[7]
-
Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.
-
Methods for Assessing Anticholinergic Effects:
-
In Vitro Functional Assays: Measure the ability of an antihistamine to inhibit the contractile response of isolated tissues (e.g., guinea pig ileum or trachea) to a cholinergic agonist like carbachol.[4]
-
Clinical Observation: Monitoring and recording the incidence and severity of anticholinergic side effects in clinical trials, such as dry mouth, blurred vision, urinary retention, and constipation.[5]
Visualizations
Caption: H1 Receptor Signaling Pathway and Inhibition by Antazoline.
Caption: Workflow for Radioligand Receptor Binding Assay.
Conclusion
This compound, like other first-generation antihistamines, is an effective H1 receptor inverse agonist.[1] Its clinical use, primarily in ophthalmology, leverages this activity to alleviate allergic symptoms. However, the hallmark of first-generation antihistamines is their broad receptor activity and central nervous system penetration, leading to sedative and anticholinergic side effects.[5][8] While specific quantitative data directly comparing Antazoline to other first-generation antihistamines across all relevant parameters is sparse in the public domain, the available qualitative and indirect evidence places it within the typical spectrum of this class. For researchers and drug developers, this underscores the trade-off between the therapeutic benefits and the side-effect profile inherent to these older antihistamines. The development of second and third-generation antihistamines with greater receptor selectivity and reduced CNS penetration was a direct response to these limitations.[2] Future research could benefit from direct, head-to-head in vitro and in vivo studies to more precisely quantify the comparative pharmacology of Antazoline and its first-generation counterparts.
References
- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedation and antihistamines: an update. Review of inter-drug differences using proportional impairment ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antazoline Sulfate Cross-reactivity with Histamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antazoline (B1665563) is a first-generation antihistamine, recognized primarily for its antagonist activity at the histamine (B1213489) H1 receptor.[1][2][3][4] It is clinically utilized for the symptomatic relief of allergic conditions such as allergic conjunctivitis and nasal congestion.[2][5] The therapeutic effects of antihistamines are mediated through their interaction with histamine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: H1, H2, H3, and H4. Each subtype is characterized by distinct tissue distribution, signaling pathways, and physiological functions. While the affinity of Antazoline for the H1 receptor is well-established, its cross-reactivity profile with the H2, H3, and H4 receptor subtypes is not well-documented in publicly available literature.
This guide provides a comparative overview of the signaling pathways of the four histamine receptor subtypes and details the experimental protocols that would be employed to determine the cross-reactivity of Antazoline Sulfate. Due to a lack of specific binding affinity or functional activity data for this compound at H2, H3, and H4 receptors in the current literature, this document will focus on the established characteristics of the receptor subtypes and the methodologies for assessing such interactions.
Histamine Receptor Subtype Comparison
The four histamine receptor subtypes exhibit distinct signaling mechanisms, which are crucial for their diverse physiological roles.
| Receptor Subtype | Primary G Protein Coupling | Second Messenger(s) | Primary Physiological Functions |
| H1 Receptor | Gq/11 | Inositol trisphosphate (IP₃), Diacylglycerol (DAG) | Allergic inflammation, smooth muscle contraction, increased vascular permeability, neurotransmission.[1][4][6][7] |
| H2 Receptor | Gs | Cyclic AMP (cAMP) | Gastric acid secretion, smooth muscle relaxation, cardiac stimulation.[1][5][8][9][10][11] |
| H3 Receptor | Gi/o | Decrease in cAMP | Presynaptic autoreceptor and heteroreceptor in the central nervous system, regulating neurotransmitter release.[1][2][12] |
| H4 Receptor | Gi/o, β-arrestin | Decrease in cAMP, β-arrestin recruitment | Immunomodulation, chemotaxis of immune cells (e.g., mast cells, eosinophils). |
Signaling Pathways
The activation of each histamine receptor subtype initiates a distinct intracellular signaling cascade. Understanding these pathways is fundamental for interpreting the functional consequences of ligand binding.
Experimental Protocols for Determining Cross-reactivity
To assess the cross-reactivity of this compound with H2, H3, and H4 histamine receptors, a series of in vitro pharmacological assays would be necessary. These experiments are designed to quantify the binding affinity and functional activity of the compound at each receptor subtype.
Radioligand Binding Assays
These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand known to bind to the target receptor. The output is typically the inhibitory constant (Ki), with a lower Ki value indicating higher binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for human H2, H3, and H4 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the recombinant human H2, H3, or H4 receptor.[3]
-
Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype (e.g., phosphate (B84403) buffer or Tris-HCl).
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3, or [³H]-histamine for H4).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[3]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition. The choice of assay depends on the primary signaling pathway of the receptor.
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at H2, H3, and H4 receptors.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human H2, H3, or H4 receptor.
-
Assay Principle:
-
H2 Receptor (Gs-coupled): Measure the ability of this compound to stimulate cAMP production (agonist effect) or to inhibit histamine-induced cAMP production (antagonist effect).
-
H3/H4 Receptors (Gi/o-coupled): Measure the ability of this compound to inhibit forskolin-stimulated cAMP production (agonist effect) or to reverse the inhibitory effect of a known agonist (antagonist effect).[2]
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
Add increasing concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist in the presence of increasing concentrations of this compound (for antagonist testing).
-
For H3/H4 receptors, stimulate with forskolin (B1673556) to induce a measurable cAMP level.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).[2]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Objective: To confirm the H1 antagonist activity of this compound and investigate any potential Gq-mediated signaling at other subtypes.
Methodology:
-
Cell Culture: Use cell lines expressing the target histamine receptor.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Record a baseline fluorescence reading.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known histamine receptor agonist (e.g., histamine for the H1 receptor).
-
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Generate dose-response curves by plotting the peak fluorescence response against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized H1 receptor antagonist. While its primary mechanism of action is established, a comprehensive understanding of its selectivity profile requires quantitative assessment of its activity at H2, H3, and H4 receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for elucidating the cross-reactivity of this compound. Such data are essential for a complete pharmacological characterization, aiding in the prediction of potential off-target effects and informing the development of more selective antihistamines. Currently, the lack of such data in the public domain represents a knowledge gap in the pharmacology of this compound.
References
- 1. antazoline [drugcentral.org]
- 2. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antazoline - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Drug hypersensitivity to various antihistamines with cross-reactions: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role and choice criteria of antihistamines in allergy management – expert opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug eruption by antihistamine mistaken for chronic urticaria in a child [e-cep.org]
- 12. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antazoline Sulfate and Amiodarone for Atrial Fibrillation Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antazoline (B1665563) Sulfate and amiodarone (B1667116) for the pharmacological conversion of atrial fibrillation (AF). The information presented is based on available experimental data to support researchers, scientists, and drug development professionals in their understanding of these two antiarrhythmic agents.
Executive Summary
Antazoline sulfate, a first-generation antihistamine with antiarrhythmic properties, has emerged as a promising agent for the rapid conversion of recent-onset atrial fibrillation. Clinical evidence suggests that intravenous antazoline may offer a faster onset of action and, in some studies, a higher conversion rate compared to the more established antiarrhythmic, amiodarone. Amiodarone, a potent class III antiarrhythmic agent, is widely used for both rhythm and rate control in AF but has a more delayed onset of action when used for pharmacological cardioversion. This guide will delve into the comparative efficacy, safety, and mechanistic profiles of these two compounds.
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from comparative studies on the efficacy and safety of this compound and amiodarone in the conversion of atrial fibrillation.
Table 1: Efficacy of Antazoline vs. Amiodarone for Atrial Fibrillation Conversion
| Study | Drug Regimen | Number of Patients | Conversion Rate | Median Time to Conversion |
| CANT Study [1][2] | Antazoline | 109 (alone or in combination) | 85.3% (alone) | Not Reported |
| Amiodarone | 210 (alone or in combination) | 66.7% (alone) | Not Reported | |
| CANT II Study [3] | Antazoline | 600 (monotherapy) | 78.3% | Not Reported |
| Amiodarone | 287 (monotherapy) | 66.9% | Not Reported | |
| AnProAF Study [4] | Antazoline | 46 | 63% | 10 minutes |
| Propafenone (B51707) (comparator) | 48 | 52.1% | 30 minutes |
Table 2: Safety Profile of Antazoline vs. Amiodarone in Atrial Fibrillation Conversion
| Study | Drug | Adverse Events Profile |
| CANT Study [1][2] | Antazoline | No safety endpoints (bradycardia <45 bpm, hypotension, syncope, or death) were reported in the antazoline group. |
| Amiodarone (and other non-antazoline) | 5 incidents of safety endpoints occurred in the non-antazoline cohort. | |
| CANT II Study [3] | Antazoline | The risk of adverse events was comparable to the non-antazoline group in the post-propensity score matching analysis. |
| Amiodarone (and other non-antazoline) | The rate of the composite safety endpoint was higher in the antazoline alone group compared to the amiodarone cohort before propensity score matching (5.2% vs 2.1%). |
Experimental Protocols
CANT and CANT II Studies (Retrospective, Multicenter Registry)
-
Objective: To evaluate the efficacy and safety of intravenous antazoline for pharmacological cardioversion of AF in a real-world setting.[3]
-
Patient Population: Patients with recent-onset AF (typically <48 hours) presenting to the emergency department who were candidates for pharmacological cardioversion.[1][2][3]
-
Drug Administration:
-
Primary Endpoint: Successful conversion to sinus rhythm within a specified timeframe (e.g., within 12 hours in the CANT II study).[3]
AnProAF Study (Single-Center, Randomized, Double-Blind)
-
Objective: To compare the clinical efficacy and safety of intravenous antazoline and propafenone for the rapid conversion of nonvalvular paroxysmal AF.[4]
-
Patient Population: Patients with AF lasting less than 48 hours, in stable cardiopulmonary condition, and without heart failure.[4]
-
Drug Administration:
-
Primary Endpoint: Conversion of AF to sinus rhythm confirmed by electrocardiography.[4]
Mechanism of Action and Signaling Pathways
This compound
Antazoline is classified as a first-generation antihistamine with Class Ia antiarrhythmic properties, similar to quinidine. Its primary mechanism of action in atrial fibrillation involves the blockade of sodium and potassium channels.
-
Sodium Channel Blockade: By blocking the fast inward sodium current (INa), antazoline slows the upstroke of the cardiac action potential (Phase 0), which in turn decreases conduction velocity in the atria.
-
Potassium Channel Blockade: Antazoline also blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the action potential (Phase 3) and increases the effective refractory period (ERP) of atrial myocytes. This makes the atrial tissue less susceptible to re-entrant circuits that sustain AF.[5]
Amiodarone
Amiodarone is a complex antiarrhythmic drug with effects spanning all four Vaughan-Williams classes. Its primary action is as a Class III agent.
-
Potassium Channel Blockade (Class III): Amiodarone predominantly blocks the delayed rectifier potassium current (IK), significantly prolonging the repolarization phase (Phase 3) of the cardiac action potential and the effective refractory period in all cardiac tissues.[6][7]
-
Sodium Channel Blockade (Class I): It also exhibits a use-dependent blockade of fast sodium channels, which slows conduction velocity, particularly at higher heart rates.[6]
-
Non-competitive Beta-Adrenergic Blockade (Class II): Amiodarone has anti-adrenergic effects, reducing sympathetic stimulation of the heart.[6]
-
Calcium Channel Blockade (Class IV): It weakly blocks calcium channels, which can slow sinoatrial and atrioventricular nodal conduction.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing intravenous antazoline and amiodarone for the conversion of acute atrial fibrillation.
Conclusion
The available evidence suggests that this compound is a promising and effective option for the rapid pharmacological conversion of recent-onset atrial fibrillation, potentially offering a faster time to conversion and a favorable acute safety profile compared to amiodarone in specific patient populations. Amiodarone remains a cornerstone of AF management due to its broad antiarrhythmic effects and efficacy in patients with structural heart disease, though its onset of action for cardioversion is slower. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of antazoline and to delineate its precise role in the management of atrial fibrillation. Researchers and drug development professionals should consider the distinct electrophysiological profiles and clinical data of both agents when designing future studies and developing novel antiarrhythmic therapies.
References
- 1. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mp.pl [mp.pl]
- 5. benchchem.com [benchchem.com]
- 6. Cellular electropharmacology of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antazoline Sulfate and Levocabastine in Allergy Models: A Guide for Researchers
A comprehensive review of the available clinical and preclinical data on two prominent antihistamines, Antazoline Sulfate and Levocabastine, reveals distinct profiles in the management of allergic responses, particularly in the context of allergic conjunctivitis. While both agents effectively target the histamine (B1213489) H1 receptor, differences in their onset of action, additional pharmacological properties, and tolerability have been noted in various studies.
This guide provides a detailed comparison of this compound and Levocabastine, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both Antazoline and Levocabastine exert their primary therapeutic effect by acting as antagonists at the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of events that lead to the classic symptoms of allergy, such as itching, redness (hyperemia), and swelling (edema). By blocking this interaction, both drugs effectively mitigate these symptoms.
A key difference lies in their classification and additional properties. Antazoline is a first-generation antihistamine and is known to possess anticholinergic properties.[2] Levocabastine, on the other hand, is a second-generation antihistamine, generally characterized by a more selective action on peripheral H1 receptors.
dot```dot graph "Allergic_Response_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Allergen [label="Allergen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MastCell [label="Mast Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Histamine [label="Histamine Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1Receptor [label="H1 Receptor", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Symptoms [label="Allergic Symptoms\n(Itching, Redness, Swelling)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Antihistamines [label="this compound &\nLevocabastine", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Allergen -> MastCell [label="Binds to IgE on surface"]; MastCell -> Histamine [label="Degranulation"]; Histamine -> H1Receptor [label="Binds to"]; H1Receptor -> Symptoms [label="Activates signaling cascade"]; Antihistamines -> H1Receptor [label="Block binding of Histamine", style=dashed, color="#EA4335"]; }
Caption: Experimental workflow for a typical guinea pig model of allergic conjunctivitis.
In Vitro Pharmacological Profile
In vitro studies provide valuable quantitative data on the direct interaction of these drugs with their molecular targets. A key parameter is the binding affinity to the histamine H1 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
A study comparing the receptor affinity of various antihistamines reported the following Ki values for the H1 receptor:
| Compound | H1 Receptor Binding Affinity (Ki) in nM | Reference |
| Antazoline | 1163 | [3] |
| Levocabastine | 420 | [3] |
These values suggest that Levocabastine has a higher binding affinity for the H1 receptor compared to Antazoline.
Regarding other mechanisms, while Antazoline is known for its anticholinergic effects, specific comparative in vitro data on mast cell stabilization for both compounds from a single study is not readily available in the reviewed literature. Mast cell stabilizers work by preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. [4][5]
Conclusion
The choice between these two agents in a research or drug development context will depend on the specific therapeutic goals. For applications where a rapid onset of action is paramount, formulations containing Antazoline may be advantageous. For indications requiring sustained action and high tolerability, Levocabastine presents a strong profile. Further head-to-head preclinical and in vitro studies are warranted to provide a more comprehensive comparative analysis of their mast cell stabilizing and anticholinergic properties.
References
- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antazoline - Wikipedia [en.wikipedia.org]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizer [medbox.iiab.me]
- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Antazoline Sulfate and Azelastine in Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Antazoline (B1665563) Sulfate and Azelastine in the context of rhinitis models. While both compounds are histamine (B1213489) H1 receptor antagonists, their profiles differ significantly in terms of their generation, mechanism of action, and the depth of available clinical data for rhinitis treatment. This document synthesizes the current scientific literature to aid in research and development decisions.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by an IgE-mediated response to allergens. The resulting release of histamine and other inflammatory mediators leads to characteristic symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Histamine H1 receptor antagonists (antihistamines) are a cornerstone of symptomatic treatment. This guide focuses on a comparative analysis of a first-generation antihistamine, Antazoline, and a second-generation agent, Azelastine.
Antazoline is a first-generation antihistamine with established H1 receptor antagonist and anticholinergic properties.[1][2] It is primarily used topically, often in combination with a vasoconstrictor like naphazoline, for the relief of allergic conjunctivitis.[1] While also indicated for nasal congestion, detailed clinical efficacy data in rhinitis models is limited in the public domain.[3]
Azelastine is a second-generation antihistamine that is widely used for the treatment of both allergic and non-allergic rhinitis.[4][5][6] It is distinguished by its dual mechanism of action, acting as a potent H1 receptor antagonist and also exhibiting anti-inflammatory effects.[7][8] Extensive clinical trials have evaluated its efficacy and safety as a nasal spray.[9][10]
Mechanism of Action
The therapeutic effects of Antazoline and Azelastine in rhinitis are primarily mediated by their interaction with the histamine H1 receptor, though Azelastine possesses a broader pharmacological profile.
Antazoline Sulfate: As a first-generation antihistamine, Antazoline competitively and reversibly binds to the histamine H1 receptor, blocking the action of endogenous histamine.[1][11] This antagonism alleviates symptoms directly mediated by histamine, such as sneezing, itching, and rhinorrhea. Antazoline also possesses anticholinergic properties, which can contribute to a drying effect on the nasal mucosa.[2][12]
Azelastine: Azelastine is a potent and selective H1 receptor antagonist.[7][13] Beyond this primary mechanism, it has demonstrated a wider range of anti-inflammatory activities that contribute to its efficacy in rhinitis.[8][14] These include:
-
Inhibition of the release of inflammatory mediators such as leukotrienes, kinins, and cytokines from mast cells and other inflammatory cells.[7][15]
-
Inhibition of the expression of intercellular adhesion molecule 1 (ICAM-1), which plays a role in the recruitment of inflammatory cells.[16]
-
Stabilization of mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory substances.[16]
Signaling Pathway Diagrams
References
- 1. DIAGNOSIS AND MANAGEMENT OF RHINITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Symptom score for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antazoline - Wikipedia [en.wikipedia.org]
- 5. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. antazoline [drugcentral.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis [frontiersin.org]
- 11. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Antazoline Hydrochloride? [synapse.patsnap.com]
- 13. Symptom scores as measures of the severity of rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of intranasal medications for allergic rhinitis: Network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. cumming.ucalgary.ca [cumming.ucalgary.ca]
Antazoline Sulfate: A Renewed Look at an Older Antiarrhythmic in the Era of Modern Channel Blockers
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiarrhythmic drug therapy has evolved significantly, moving towards agents with highly specific ion channel targets. However, the first-generation antihistamine, Antazoline (B1665563), historically noted for its "quinidine-like" antiarrhythmic properties, is experiencing a resurgence in interest, particularly for the acute pharmacological cardioversion of atrial fibrillation (AF). This guide provides an objective comparison of the electrophysiological properties and clinical efficacy of Antazoline Sulfate against modern, more selective sodium, potassium, and calcium channel blockers, supported by available experimental and clinical data.
Mechanism of Action: A Multi-Channel Approach vs. Selective Blockade
Modern antiarrhythmic drugs are typically categorized by the Vaughan Williams classification, which groups them based on their primary mechanism of action on cardiac ion channels.[1][2] Antazoline, while not formally classified, exhibits properties that align primarily with Class I agents, but with additional effects characteristic of other classes.
This compound: The antiarrhythmic effect of antazoline is attributed to its interaction with multiple ion channels. Its "quinidine-like" properties suggest it belongs to the Class Ia subgroup.[3] Experimental and clinical evidence indicates that antazoline blocks both sodium (Na+) and potassium (K+) channels .[1][4][5]
-
Sodium Channel Blockade: The prolongation of the QRS duration and the HV interval observed in electrophysiology studies points to a significant effect on the fast inward sodium current (I_Na), which is the hallmark of Class I antiarrhythmics.[6][7] This action slows the depolarization phase (Phase 0) of the cardiac action potential, reducing conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Potassium Channel Blockade: Antazoline also prolongs the QT interval, which is indicative of delayed repolarization due to the blockade of outward potassium currents, such as the rapidly activating delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene.[5][8] This effect is characteristic of Class III antiarrhythmics. One study noted that while antazoline does inhibit the hERG current, this effect was less pronounced than that of quinidine.[5]
-
Anticholinergic Properties: As a first-generation antihistamine, antazoline also possesses anticholinergic (vagolytic) properties, which can increase the sinus rate and may influence atrioventricular (AV) nodal conduction.[4][6]
Modern Channel Blockers: In contrast, modern antiarrhythmics are often developed for greater selectivity.
-
Class Ic Agents (e.g., Flecainide (B1672765), Propafenone): These are potent blockers of the fast sodium channel with minimal effect on the action potential duration.[2] Their primary effect is a marked slowing of conduction velocity.
-
Class III Agents (e.g., Amiodarone (B1667116), Dofetilide, Sotalol): These drugs predominantly block potassium channels, leading to a significant prolongation of the action potential duration and the effective refractory period (ERP).[9] Amiodarone is a notable exception, as it exhibits complex pharmacology with effects from all four Vaughan Williams classes.[9]
-
Class IV Agents (e.g., Verapamil, Diltiazem): These agents block L-type calcium channels, primarily affecting the sinoatrial (SA) and atrioventricular (AV) nodes by slowing the heart rate and AV nodal conduction.
Comparative Electrophysiological Effects
The differing mechanisms of action translate into distinct electrophysiological signatures. While direct preclinical comparative studies are scarce, data from separate human electrophysiology studies allow for a qualitative and semi-quantitative comparison.
Table 1: Comparison of Electrophysiological Effects on the Heart
| Parameter | This compound | Class Ic (Flecainide/Propafenone) | Class III (Amiodarone/Dofetilide) | Class IV (Verapamil) |
| Heart Rate | Increase or No Change[6] | No significant change | Decrease[9] | Decrease |
| PR Interval | No significant change[5] | Prolongation | Prolongation | Prolongation |
| QRS Duration | Prolongation[5][6][7] | Marked Prolongation | Mild Prolongation (Amiodarone) | No significant change |
| QTc Interval | Prolongation[5][6][7] | No significant change or mild increase | Marked Prolongation[9] | No significant change |
| Atrial ERP | Prolongation[6] | Prolongation | Marked Prolongation | No significant change |
| AV Nodal ERP | No significant change or decrease[6] | Prolongation | Prolongation | Marked Prolongation |
| His-Purkinje Conduction (HV Interval) | Prolongation[6][7] | Marked Prolongation | Mild Prolongation | No significant change |
Note: Effects can be dose- and rate-dependent. Amiodarone exhibits properties of multiple classes.
The most notable feature of antazoline is its combined effect of QRS and QTc prolongation, reflecting its dual action on sodium and potassium channels.[5][6] A unique property is the lack of significant negative effect on sinus node function and atrioventricular conduction, which contrasts with many other antiarrhythmic drugs.[6][7]
Comparative Clinical Efficacy in Atrial Fibrillation
The primary modern application of intravenous antazoline is the pharmacological cardioversion of recent-onset AF. Several studies have compared its efficacy directly with modern channel blockers, particularly the Class Ic agent propafenone (B51707) and the multi-channel blocker amiodarone.
Table 2: Clinical Efficacy in Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation
| Study / Comparison | Drug(s) | Success Rate (Conversion to Sinus Rhythm) | Median Time to Conversion | Key Findings & Citation(s) |
| AnProAF (RCT) | Antazoline | 63.0% | 10 minutes | Efficacy comparable to propafenone, but significantly faster onset of action.[4][10] |
| Propafenone | 52.1% | 30 minutes | ||
| CANT Study (Registry) | Antazoline (alone) | 85.3% | Not Reported | Antazoline had a higher success rate than amiodarone and was comparable to propafenone.[1] |
| Propafenone (alone) | 78.6% | Not Reported | ||
| Amiodarone (alone) | 66.7% | Not Reported | ||
| Springer et al. (Retrospective) | Antazoline | 84.3% | 31.7 minutes (mean) | Antazoline was more effective and faster than amiodarone and propafenone.[11][12] |
| Propafenone | 75.6% | Not Reported | ||
| Amiodarone | 68.8% | 120.3 minutes (mean, non-antazoline group) | ||
| Flecainide | Not directly compared, but included in non-antazoline group. |
These studies consistently show that antazoline is an effective agent for AF cardioversion, with an efficacy that is at least comparable, and in some cases superior, to propafenone and amiodarone.[1][4][11][12] A significant advantage highlighted in multiple studies is its rapid onset of action.[4][10][11]
Experimental Protocols
The data presented are derived from established experimental models in cardiac electrophysiology. Below are representative methodologies for key experiments.
In Vivo Electrophysiology (EP) Study in Humans
-
Objective: To assess the effect of a drug on intracardiac conduction intervals, refractory periods, and arrhythmia inducibility.
-
Protocol:
-
Patient Selection: Patients undergoing EP studies for other clinical indications are recruited. Antiarrhythmic drugs are withheld for at least five half-lives prior to the study.
-
Catheter Placement: Multiple electrode catheters are placed in the heart under fluoroscopic guidance (e.g., high right atrium, His bundle region, coronary sinus, right ventricular apex).
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, PR interval, QRS duration, QT interval, AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction). Atrial and ventricular effective refractory periods (ERPs) are determined using programmed electrical stimulation.
-
Drug Administration: The investigational drug (e.g., Antazoline) is administered intravenously, often in incremental doses (e.g., 100 mg boluses up to a total of 300 mg).[7]
-
Post-Drug Measurements: Electrophysiological parameters are reassessed after each dose and at the end of the infusion to determine drug-induced changes.
-
Arrhythmia Induction: Pacing protocols are used to attempt to induce arrhythmias both at baseline and after drug administration to test the drug's efficacy.
-
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
-
Objective: To measure the effect of a drug on specific ion currents (e.g., I_Na, I_Kr) and to determine the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Cell Isolation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) or derived from human induced pluripotent stem cells (hiPSCs).
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular environment. The cell is bathed in an external solution mimicking the extracellular space.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
-
Voltage-Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and isolate the ion current of interest (e.g., a depolarization step to -10 mV to measure peak I_Na).
-
Drug Perfusion: The external solution is exchanged for one containing the drug at various concentrations.
-
Data Analysis: The reduction in current amplitude at each drug concentration is measured to construct a dose-response curve and calculate the IC50 value.
-
Summary and Future Directions
This compound presents a complex pharmacological profile, acting as both a sodium and potassium channel blocker. This multi-channel blockade likely contributes to its high clinical efficacy in the cardioversion of atrial fibrillation, an efficacy that rivals or exceeds that of modern agents like propafenone and amiodarone in several clinical studies. Its rapid onset of action is a distinct clinical advantage.
However, a significant gap in the current literature is the lack of precise quantitative data on Antazoline's potency for specific cardiac ion channels (i.e., IC50 values for NaV1.5, hERG, etc.). Such data would be invaluable for a more direct comparison with modern, highly selective channel blockers and for a better understanding of its therapeutic window and proarrhythmic potential. The prolongation of both QRS and QTc intervals warrants caution, and its use should be considered carefully in patients with underlying structural heart disease or conduction abnormalities.
For drug development professionals, Antazoline serves as an interesting case study. Its multi-channel blocking characteristics, while less "clean" than modern selective agents, may offer a synergistic antiarrhythmic effect, particularly in the complex substrate of atrial fibrillation. Further research using modern electrophysiological techniques to quantify its ion channel kinetics and preclinical head-to-head studies against Class Ic and III agents could precisely define its place in the antiarrhythmic armamentarium and potentially inspire the development of novel multi-target antiarrhythmic drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparison of efficacy of pharmacological cardioversion with antazoline and propafenone versus electrical cardioversion in atrial fibrillation during cryoablation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mp.pl [mp.pl]
- 5. Antazoline—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Effectiveness of antazoline versus amiodarone, flecainide, and propafenone in restoring sinus rhythm at the Emergency Department — case-match study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of antazoline versus amiodarone, flecainide and propafenone in restoring sinus rhythm at the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antazoline Sulfate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Antazoline Sulfate is critical for environmental protection and adherence to regulatory standards. This document provides essential procedural guidance for researchers, scientists, and drug development professionals.
This compound, an antihistamine, requires careful handling and disposal. While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), improper disposal can still pose environmental risks. Therefore, it is imperative to follow established protocols to mitigate any potential harm.
Regulatory Compliance
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific local and institutional policies.
Recommended Disposal Procedures
Based on safety data sheets and general pharmaceutical waste guidelines, the following step-by-step procedure is recommended for the disposal of this compound:
-
Do Not Dispose in Sanitary Sewer or General Waste: this compound should not be flushed down the drain or disposed of in regular trash.[3] Discharge into the environment must be avoided to prevent contamination of water systems.[1]
-
Segregate and Contain:
-
Unused or expired this compound should be kept in its original or a clearly labeled, sealed container.
-
For spills, collect the material using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[1] Dampen the spilled solid with water to prevent dusting before sweeping it into a suitable container for disposal.
-
-
Engage a Licensed Waste Disposal Contractor: The most appropriate method for the disposal of this compound is to entrust it to a licensed waste disposal company.[4] These companies are equipped to handle pharmaceutical waste in a compliant and environmentally sound manner.
-
Primary Disposal Methods:
-
Incineration: The preferred method for disposing of non-hazardous pharmaceutical waste is incineration in a licensed facility.[3] This process should be done after mixing the this compound with a suitable combustible material.
-
Licensed Landfill: Burial in a licensed landfill is another potential disposal option. However, this should only be considered if incineration is not feasible and it is permitted by local regulations.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. The key takeaway from safety data sheets is the qualitative instruction to dispose of the substance in accordance with regulations, utilizing a licensed disposal facility.
| Parameter | Value | Source |
| RCRA Hazardous Waste | No | Safety Data Sheets |
| Recommended Disposal | Incineration or Licensed Landfill | Safety Data Sheets |
| Sewer/Trash Disposal | Prohibited | Safety Data Sheets[3] |
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting both personnel and the environment.
References
Personal protective equipment for handling Antazoline Sulfate
Essential Safety and Handling Guide for Antazoline Sulfate
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
This compound is categorized as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety measures outlined below is imperative to mitigate risks.
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the final barrier against exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for large quantities or splash hazards. | To prevent eye irritation or serious eye damage from dust or splashes.[1][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). | To prevent skin irritation and absorption.[1][4][5] |
| Body Protection | Laboratory coat or disposable gown. | To protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for dust-forming activities. Use in a well-ventilated area is crucial. | To prevent respiratory tract irritation from dust inhalation.[3][4] |
Operational Plans
Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical help if you feel unwell.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1] |
| Spill | For minor spills, use dry clean-up procedures and avoid generating dust.[4] Dampen with water to prevent dusting before sweeping.[4] Collect the material in a suitable, labeled container for disposal.[1][4] For major spills, evacuate the area and alert emergency responders.[4] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Characterization : The waste is considered hazardous due to its toxicity and irritation properties.
-
Containerization :
-
Collect waste in a suitable, closed, and clearly labeled container.[1]
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Method :
Experimental Workflow and Safety Checkpoints
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
